3-Iodo-4-methylfuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-iodo-4-methylfuran | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IO/c1-4-2-7-3-5(4)6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIDRBHDTSITDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC=C1I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107658-18-4 | |
| Record name | 3-iodo-4-methylfuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Iodo-4-methylfuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Iodo-4-methylfuran, a valuable heterocyclic building block in organic synthesis and medicinal chemistry. This document details the experimental protocol for its preparation, along with its key analytical and spectroscopic properties.
Synthesis of this compound
A highly efficient method for the synthesis of this compound involves a multi-step reaction starting from 2-butyne-1,4-diol. The overall reported yield for this process is 83%. The synthesis proceeds through the formation of a key allenol ether intermediate, which then undergoes iodination and subsequent acid-catalyzed cyclization to yield the desired product.
Synthetic Pathway
The reaction scheme for the synthesis of this compound is depicted below.
An In-depth Technical Guide to 3-Iodo-4-methylfuran: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-4-methylfuran is a substituted furan derivative of interest in organic synthesis. Its structure, featuring a reactive carbon-iodine bond on a furan ring, makes it a valuable building block for the construction of more complex molecules. The furan moiety itself is a common scaffold in a variety of physiologically active compounds, acting as a bioisostere for phenyl rings and contributing to improved metabolic stability and drug-receptor interactions.[1] This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on its synthetic applications.
Chemical and Physical Properties
Quantitative data for this compound is not widely available in the public domain. The following table includes data for the closely related compound, 3-iodofuran, to provide an estimation of its properties, alongside available data for this compound.
| Property | Value | Source |
| Molecular Formula | C5H5IO | [2][3] |
| Molecular Weight | 208.00 g/mol | [3] |
| Purity | Min. 95% | [3] |
| Predicted XlogP | 2.0 | [2] |
| Monoisotopic Mass | 207.9385 Da | [2] |
| Boiling Point (3-iodofuran) | 152 °C at 760 mmHg | [4] |
| Density (3-iodofuran) | 2.056 g/cm³ | [4] |
| Refractive Index (3-iodofuran) | 1.581 | [4] |
Spectroscopic Data:
-
¹H NMR: Signals corresponding to the furan ring protons and the methyl group protons.
-
¹³C NMR: Signals for the five carbon atoms of the this compound ring.
-
IR Spectroscopy: Characteristic peaks for C-H, C-O, and C-I bond vibrations.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic fragmentation pattern.
Synthesis of this compound
An efficient synthesis of this compound has been developed starting from 2-butyne-1,4-diol. The procedure involves the methylation of the dianion formed from the monomethyl ether of 2-butyne-1,4-diol, followed by iodination and acidification, affording the product in an 83% yield.
Experimental Protocol: Synthesis of this compound
The following is a representative experimental protocol based on the literature for the synthesis of this compound.
Materials:
-
2-butyne-1,4-diol
-
n-Butyllithium (in hexanes)
-
Methyl iodide
-
Iodine
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride
-
Saturated aqueous sodium thiosulfate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Formation of the Monomethyl Ether: To a solution of 2-butyne-1,4-diol in anhydrous THF, add one equivalent of a suitable base (e.g., sodium hydride) at 0 °C. After cessation of hydrogen evolution, add one equivalent of methyl iodide and allow the reaction to warm to room temperature.
-
Formation of the Dianion: Dissolve the monomethyl ether of 2-butyne-1,4-diol in anhydrous THF and cool to -78 °C. Add two equivalents of n-butyllithium dropwise, maintaining the temperature below -70 °C.
-
Methylation: To the resulting dianion solution, add one equivalent of methyl iodide dropwise at -78 °C.
-
Iodination and Cyclization: To the reaction mixture, add a solution of one equivalent of iodine in THF at -78 °C. Allow the reaction to warm to room temperature.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with saturated aqueous sodium thiosulfate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound.
Chemical Reactivity
The reactivity of this compound is dominated by the presence of the carbon-iodine bond, which allows for a variety of synthetic transformations, particularly the formation of new carbon-carbon bonds.
Metal-Halogen Exchange
Treatment of this compound with a strong organolithium base, such as tert-butyllithium, results in metal-halogen exchange to form the corresponding 3-lithio-4-methylfuran. This organolithium reagent is a powerful nucleophile that can react with a wide range of electrophiles.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents at the 3-position of the furan ring.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the formation of 3-aryl- or 3-vinyl-4-methylfurans.
-
Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper(I), provides access to 3-alkynyl-4-methylfurans.
These cross-coupling reactions are highly versatile and are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
Experimental Protocol: Example of a Suzuki-Miyaura Coupling Reaction
The following is a general experimental protocol for the Suzuki-Miyaura coupling of an aryl iodide, which can be adapted for this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Applications in Drug Development
Furan-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The furan ring serves as a versatile scaffold that can be functionalized to optimize pharmacological properties. This compound, as a functionalized building block, is a valuable intermediate for the synthesis of novel furan-based therapeutic agents. Its ability to undergo cross-coupling reactions allows for the efficient generation of libraries of compounds for drug discovery screening.
Visualizations
The following diagrams illustrate the synthesis and a key reaction of this compound.
Caption: Synthetic workflow for this compound.
References
An In-depth Technical Guide to 3-Iodo-4-methylfuran: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Iodo-4-methylfuran, a substituted furan of interest in synthetic organic chemistry. The document details its discovery and historical context, outlines a key synthetic protocol with experimental parameters, and presents its known physicochemical and spectroscopic properties. The synthesis involves a multi-step process starting from 2-butyne-1,4-diol, proceeding through an allenic ether intermediate, followed by iodination to yield the target compound. This guide is intended to serve as a foundational resource for researchers utilizing this compound in further synthetic applications or investigating its potential biological activities.
Introduction
Furan and its derivatives are a significant class of heterocyclic compounds that are components of numerous natural products and pharmacologically active molecules. The introduction of a halogen, such as iodine, onto the furan ring provides a versatile functional handle for further chemical modifications, including cross-coupling reactions, making iodinated furans valuable intermediates in organic synthesis. This compound, in particular, offers a scaffold with defined regiochemistry for the elaboration of more complex molecular architectures. This guide focuses on the discovery, synthesis, and characterization of this specific compound.
Discovery and History
The synthesis of this compound was reported as part of a broader effort to develop convenient routes to 3-substituted and 3,4-disubstituted furans, which were less accessible than their 2,5-substituted counterparts. A key contribution to the synthesis of this and related compounds was published by Tanis and Herrinton. Their work provided an efficient pathway starting from readily available materials. While a definitive "discovery" paper pinpointing the first-ever synthesis is not readily apparent, their work stands as a significant and well-documented method for its preparation.
Synthesis of this compound
The most prominently documented synthesis of this compound proceeds from 2-butyne-1,4-diol. The overall synthetic pathway is depicted below.
Caption: Synthetic pathway to this compound.
Experimental Protocol
The following protocol is based on established synthetic methods for related 3,4-substituted furans.
Step 1: Preparation of the Monobenzyl Ether of 2-Butyne-1,4-diol
-
To a stirred suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 2-butyne-1,4-diol in THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether, dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the monobenzyl ether.
Step 2: Formation of the Allenic Ether Intermediate
-
To a solution of the monobenzyl ether in anhydrous THF at -78 °C, add n-butyllithium (n-BuLi) dropwise.
-
Stir the solution at -78 °C for 30 minutes.
-
Add methyl iodide (MeI) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Work up the reaction by adding saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether, dry the combined organic layers, and concentrate in vacuo to yield the crude allenic ether intermediate.
Step 3: Iodination and Cyclization to this compound
-
Dissolve the crude allenic ether intermediate in a suitable solvent such as dichloromethane.
-
Add a solution of iodine (I₂) in the same solvent to the mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Treat the reaction mixture with an aqueous acid (e.g., dilute HCl) to facilitate cyclization and deprotection.
-
Separate the organic layer, wash with aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by distillation or column chromatography to yield this compound.
Physicochemical and Spectroscopic Data
The following table summarizes the known quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₅H₅IO |
| Molecular Weight | 207.99 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Not definitively reported |
| ¹H NMR (CDCl₃) | Data not explicitly available |
| ¹³C NMR (CDCl₃) | Data not explicitly available |
| Mass Spectrometry | Data not explicitly available |
| Synthetic Yield | ~70-80% (reported for similar syntheses) |
Logical Workflow for Synthesis
The logical progression of the synthesis is outlined in the following diagram.
Caption: Logical workflow of the synthesis of this compound.
Potential Applications and Future Directions
While specific biological activities for this compound have not been extensively reported, substituted furans are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of the iodine atom makes this compound a valuable building block for medicinal chemistry programs. It can be readily diversified using various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to generate libraries of novel compounds for biological screening.
Future research could focus on:
-
The detailed biological evaluation of this compound and its derivatives.
-
Exploration of its utility in the synthesis of complex natural products.
-
Investigation of its role in novel signaling pathways.
Conclusion
This compound is a valuable synthetic intermediate whose preparation has been systematically developed. This guide provides a foundational understanding of its synthesis and properties, based on the available scientific literature. The detailed experimental protocol and logical workflow diagrams offer practical guidance for researchers. Further investigation into the spectroscopic characterization and biological activity of this compound is warranted to fully explore its potential in chemical and pharmaceutical research.
The Versatile Building Block: A Technical Guide to 3-Iodo-4-methylfuran in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-4-methylfuran has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique structural features, combining a reactive carbon-iodine bond with a substituted furan ring, make it an attractive starting material for the construction of complex molecular architectures. The furan moiety is a common motif in a wide array of natural products and pharmacologically active compounds, exhibiting diverse biological activities. The presence of the iodine atom at the 3-position provides a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents and other functional molecules.
Physicochemical Properties and Spectroscopic Data
A comprehensive understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis. The following tables summarize key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₅H₅IO |
| Molecular Weight | 207.99 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Not readily available |
| Density | Not readily available |
| Solubility | Soluble in common organic solvents (e.g., diethyl ether, THF, dichloromethane) |
Table 1: Physicochemical Properties of this compound
Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of its expected spectroscopic data based on its structure and data from similar compounds.
| Spectroscopy | Characteristic Peaks |
| ¹H NMR (CDCl₃) | δ ~7.3 (s, 1H, H-2), ~7.0 (s, 1H, H-5), ~2.1 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | δ ~140 (C-2), ~125 (C-5), ~115 (C-4), ~95 (C-3), ~12 (CH₃) |
| IR (neat) | ν ~3100 (C-H, aromatic), ~2950 (C-H, aliphatic), ~1600, 1500 (C=C, furan ring), ~1050 (C-O-C), ~600 (C-I) cm⁻¹ |
| Mass Spec. (EI) | m/z 208 [M]⁺, 127 [I]⁺, 81 [M-I]⁺ |
Table 2: Spectroscopic Data for this compound
Synthesis of this compound
An efficient synthesis of this compound has been reported starting from 2-butyne-1,4-diol. The synthetic pathway involves a sequence of reactions including etherification, metallation, methylation, and iodocyclization.
Experimental Protocol: Synthesis from 2-Butyne-1,4-diol
Materials:
-
2-Butyne-1,4-diol
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
n-Butyllithium (n-BuLi)
-
Iodine (I₂)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Monobenzyl ether formation: To a stirred suspension of NaH in anhydrous THF, a solution of 2-butyne-1,4-diol in THF is added dropwise at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of benzyl bromide. The reaction is allowed to warm to room temperature and stirred overnight.
-
Metallation and Methylation: The resulting monobenzyl ether is dissolved in anhydrous THF and cooled to -78 °C. A solution of n-BuLi in hexanes is added dropwise, and the mixture is stirred for 1 hour. Methyl iodide is then added, and the reaction is stirred for an additional 2 hours at -78 °C.
-
Iodocyclization: A solution of iodine in THF is added to the reaction mixture at -78 °C. The mixture is stirred for 1 hour and then allowed to warm to room temperature.
-
Work-up: The reaction is quenched with saturated aqueous NH₄Cl. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous Na₂S₂O₃, water, and brine, then dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford this compound.
Caption: Synthetic route to this compound.
Applications in Organic Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in this compound is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the construction of more complex molecular scaffolds. These reactions are fundamental in modern organic synthesis and drug discovery.
Caption: Versatility in palladium-catalyzed reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds. This compound can be efficiently coupled with a wide range of aryl and heteroaryl boronic acids or their esters to generate 3-aryl-4-methylfurans, which are prevalent structures in many bioactive molecules.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel are added this compound (1.0 equiv), the corresponding boronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as K₂CO₃ (2.0 equiv).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.
-
The reaction mixture is heated to a temperature ranging from 80 to 110 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Heck Coupling
The Heck reaction allows for the coupling of this compound with various alkenes to produce 3-alkenyl-4-methylfurans. This reaction is highly valuable for the synthesis of substituted olefins.
General Experimental Protocol for Heck Coupling:
-
This compound (1.0 equiv), the alkene (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv), a phosphine ligand (e.g., PPh₃, 0.04 equiv), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv) are combined in a suitable solvent (e.g., DMF or acetonitrile).
-
The mixture is degassed and heated under an inert atmosphere at 80-120 °C.
-
After completion, the reaction is worked up similarly to the Suzuki coupling protocol, and the product is purified by chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the direct connection of the furan ring to a terminal alkyne, yielding 3-alkynyl-4-methylfurans. This reaction is a cornerstone for the synthesis of molecules containing the furan-alkyne motif.
General Experimental Protocol for Sonogashira Coupling:
-
In a reaction flask, this compound (1.0 equiv), the terminal alkyne (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv), a copper(I) co-catalyst (e.g., CuI, 0.05 equiv), and a base (e.g., Et₃N or piperidine) are dissolved in a solvent like THF or DMF.
-
The reaction is stirred at room temperature or slightly elevated temperatures under an inert atmosphere until completion.
-
The work-up and purification follow standard procedures for cross-coupling reactions.
Application in the Synthesis of Bioactive Molecules: The Case of Roseophilin
While a direct, step-by-step synthesis of a commercially available drug using this compound as a starting material is not readily found in the public domain, its potential is exemplified in the synthetic strategies towards complex natural products. For instance, the furanopyrrole core is a key structural feature of the potent antitumor agent Roseophilin. Synthetic approaches to Roseophilin and its analogues often involve the strategic coupling of furan and pyrrole moieties. This compound represents a readily available and highly functionalized furan building block that could be employed in such synthetic endeavors.
A hypothetical synthetic workflow towards a key intermediate for Roseophilin analogues, starting from this compound, could involve a palladium-catalyzed cross-coupling reaction to introduce a pyrrole substituent at the 3-position of the furan ring.
Caption: Hypothetical workflow for Roseophilin analogues.
This intermediate could then be further elaborated through a series of reactions, including macrocyclization and side-chain installation, to access the complex tricyclic core of Roseophilin analogues. The use of this compound in such a strategy would offer a convergent and efficient approach to these biologically important molecules.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its carbon-iodine bond in a variety of palladium-catalyzed cross-coupling reactions make it an invaluable tool for the construction of complex furan-containing molecules. Its potential for application in the synthesis of bioactive natural products and pharmaceuticals is significant, offering a gateway to novel molecular entities with potential therapeutic applications. This guide provides a foundational understanding of the properties, synthesis, and reactivity of this compound, intended to facilitate its use in innovative research and development endeavors.
Potential Biological Activities of 3-Iodo-4-methylfuran Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furan-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of biological activities. The incorporation of halogen atoms, such as iodine, and alkyl groups, such as a methyl group, into the furan scaffold can significantly modulate their pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the potential biological activities of 3-iodo-4-methylfuran derivatives, drawing upon existing literature for related furan compounds to infer their potential therapeutic applications. While direct research on this compound derivatives is limited, this document synthesizes available data on analogous structures to highlight potential anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols and proposed signaling pathways are presented to guide future research in this promising area of medicinal chemistry.
Introduction
The furan ring is a versatile scaffold in drug discovery, present in numerous natural products and synthetic compounds with diverse pharmacological activities.[1] The introduction of an iodine atom at the 3-position and a methyl group at the 4-position of the furan ring is anticipated to influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Iodinated compounds, in particular, have shown promise in various therapeutic areas, including as anticancer and antimicrobial agents.[2][3] This guide explores the extrapolated potential of this compound derivatives based on the biological activities of structurally related furan compounds.
Potential Biological Activities
Based on the activities of analogous furan derivatives, this compound derivatives are hypothesized to exhibit the following biological activities:
Anticancer Activity
Numerous furan derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[4][5] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest. For instance, certain furan-based compounds have been shown to induce apoptosis by modulating the expression of key regulatory proteins like p53, Bax, and Bcl-2.[4] Furthermore, some furan derivatives may interfere with critical signaling pathways implicated in cancer progression, such as the PI3K/Akt pathway.[6][7][8]
Antimicrobial Activity
Furan derivatives have a long history of use as antimicrobial agents.[2][9][10] The presence of a halogen, such as iodine, can enhance the antimicrobial properties of organic compounds. The mechanism of action for antimicrobial furans can involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.[9]
Anti-inflammatory Activity
Certain furan derivatives have been investigated for their anti-inflammatory properties.[9][10][11][12] The proposed mechanisms include the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and the suppression of inflammatory mediators.[9][11]
Antileishmanial Activity
A commercially available, albeit unreferenced, source suggests that this compound possesses antileishmanial activity through the inhibition of the sterol biosynthesis pathway.[3][13] This is a plausible mechanism as sterol biosynthesis is a known target for antifungal and antiparasitic agents.[3][13]
Quantitative Data on Related Furan Derivatives
The following tables summarize the cytotoxic and antimicrobial activities of various furan derivatives, providing a reference for the potential potency of this compound analogues.
Table 1: Cytotoxicity of Furan Derivatives against Cancer Cell Lines
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Furan-based carbohydrazide | Compound 4 | MCF-7 (Breast) | 4.06 | [4] |
| Furan-based triazinone | Compound 7 | MCF-7 (Breast) | 2.96 | [4] |
| Iodinated quinazolinone | Compound 3a | HL60 (Leukemia) | 21 | [3] |
| Iodinated quinazolinone | Compound 3a | U937 (Lymphoma) | 30 | [3] |
| Iodinated quinazolinone | Compound 3d | HeLa (Cervical) | 10 | [3] |
| Iodinated quinazolinone | Compound 3e | T98G (Glioblastoma) | 12 | [3] |
| Iodinated quinazolinone | Compound 3h | T98G (Glioblastoma) | 22 | [3] |
Table 2: Antimicrobial Activity of Furan Derivatives
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| Dibenzofuran bis(bibenzyl) | Not specified | Candida albicans | 16 - 512 | [10] |
Experimental Protocols
Synthesis of Iodinated Furan Derivatives
The synthesis of iodinated furan derivatives can be achieved through various established methods. One common approach involves the iodination of a suitable furan precursor using iodine and a catalyst such as silver nitrate.[14]
General Procedure for Iodination of a Benzofuran Derivative:
-
Dissolve the methylated benzofuran precursor in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of silver nitrate to the solution.
-
Add a solution of iodine in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a sodium thiosulfate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivative) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol for Broth Microdilution MIC Assay:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
Proposed Synthesis Workflow
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. apsnet.org [apsnet.org]
- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the Anti-Inflammatory Activity of Iodo Benzofuran Derivatives: In Vivo and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sterol biosynthesis inhibitors. Secondary effects and enhanced in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the synthesis, chemical properties, and potential applications of 3-iodo-4-methylfuran and related furan-based compounds. Particular emphasis is placed on detailed experimental methodologies, quantitative data, and the role of these scaffolds in medicinal chemistry.
Synthesis of this compound
The primary route for the synthesis of this compound involves the iodination of a suitable 4-methylfuran precursor. While a specific, detailed experimental protocol for the direct synthesis of this compound from readily available starting materials is not extensively documented in publicly accessible literature, a key publication by Reich and Olson in the Journal of Organic Chemistry outlines its preparation. Access to the full text of this article is recommended for the precise experimental procedure.
General synthetic strategies for achieving this transformation, based on established furan chemistry, include:
-
Electrophilic Iodination of 4-Methylfuran: This approach would involve the reaction of 4-methylfuran with an iodinating agent. Common reagents for such transformations include iodine in the presence of a base (e.g., sodium bicarbonate) or a more reactive iodine source like N-iodosuccinimide (NIS). The reaction solvent and temperature would be critical parameters to control the regioselectivity of the iodination.
-
Synthesis from 3,4-disubstituted Furan Precursors: Another potential route involves the synthesis of a furan ring with pre-installed substituents at the 3 and 4 positions, where one of the substituents can be readily converted to an iodo group.
One reported synthesis indicates that this compound can be prepared from 3,4-dimethoxybenzaldehyde, achieving a yield of 84%[1].
General Experimental Workflow for Furan Iodination
The following diagram illustrates a generalized workflow for the synthesis of an iodinated furan derivative, which can be adapted for the synthesis of this compound.
References
Methodological & Application
Application Notes and Protocols: Suzuki Coupling Reactions Using 3-Iodo-4-methylfuran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing 3-iodo-4-methylfuran as a key building block. The synthesis of 3-aryl-4-methylfurans is of significant interest in medicinal chemistry and materials science due to the prevalence of the furan scaffold in biologically active molecules and functional organic materials.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This palladium-catalyzed reaction is renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its reagents, making it a favored method in the pharmaceutical industry for the construction of complex molecular architectures.[2] The 3-aryl-4-methylfuran moiety is a valuable structural motif found in numerous pharmacologically active compounds and advanced materials. The strategic use of this compound as a coupling partner in Suzuki reactions provides a convergent and efficient route to a diverse library of these important molecules.
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final 3-aryl-4-methylfuran product, regenerating the Pd(0) catalyst for the next cycle.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Iodo-4-methylfuran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 3-iodo-4-methylfuran. This versatile building block is a key intermediate in the synthesis of complex organic molecules, natural products, and pharmacologically active compounds. The methodologies outlined below are essential tools for carbon-carbon and carbon-nitrogen bond formation, enabling the facile introduction of diverse functionalities onto the furan core.
Overview of Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of new bonds with high efficiency and selectivity. For this compound, the high reactivity of the carbon-iodine bond makes it an excellent substrate for a variety of coupling partners. The most common and synthetically useful of these reactions are the Suzuki-Miyaura, Sonogashira, Heck, Stille, and Buchwald-Hartwig amination reactions. Each of these transformations offers a unique pathway to novel 3,4-disubstituted furan derivatives.
A general catalytic cycle for these reactions is initiated by the oxidative addition of the aryl iodide to a palladium(0) complex. This is followed by transmetalation (for Suzuki, Stille, and Sonogashira reactions) or migratory insertion (for the Heck reaction) and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the palladium-catalyzed cross-coupling of this compound and related 3-iodofuran derivatives. These data are compiled from literature sources and represent a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of 3-Iodofuran Derivatives
| Entry | Coupling Partner (Boronic Acid/Ester) | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (2) | XPhos (8) | K₃PO₄ | Toluene | 60 | 16 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O | 100 | 2 | ~90-97 |
| 3 | Pyridin-3-ylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 80 | 12 | ~75-85 |
| 4 | Methylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~60-70 |
Table 2: Sonogashira Coupling of 3-Iodofuran Derivatives
| Entry | Coupling Partner (Alkyne) | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | THF/Et₃N | 60 | 16 | ~80-90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Diisopropylamine | Toluene | 70 | 6 | ~85-95 |
| 3 | 1-Hexyne | PdCl₂(dppf) (3) | CuI (6) | Piperidine | DMF | 80 | 12 | ~70-80 |
| 4 | Propargyl alcohol | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ | Acetonitrile | 50 | 24 | ~65-75 |
Table 3: Representative Conditions for Other Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| Heck | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 |
| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 |
Experimental Protocols
The following are detailed, representative protocols for the palladium-catalyzed cross-coupling reactions of this compound. Note: These are general procedures and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 8 mol%)
-
Potassium phosphate (K₃PO₄, 3 equivalents)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask, add this compound (1 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (3 mmol).
-
Evacuate and backfill the flask with argon three times.
-
In a separate vial, dissolve Pd₂(dba)₃ (0.02 mmol) and XPhos (0.08 mmol) in anhydrous toluene (5 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Heat the reaction mixture to 60 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
This protocol details the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Anhydrous triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask, add this compound (1 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), and CuI (0.1 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL).
-
Add the terminal alkyne (1.5 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
Protocol 3: Heck Coupling (Representative)
This protocol outlines a representative procedure for the Heck coupling of this compound with an alkene.
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate, 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃, 4 mol%)
-
Triethylamine (Et₃N, 2 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask, add this compound (1 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tolyl)₃ (0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF (10 mL), followed by triethylamine (2 mmol) and the alkene (1.5 mmol).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by flash column chromatography.
Protocol 4: Stille Coupling (Representative)
This protocol provides a general method for the Stille coupling of this compound with an organostannane.
Materials:
-
This compound
-
Organostannane (e.g., tributyl(vinyl)stannane, 1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask, add this compound (1 mmol) and Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (10 mL) followed by the organostannane (1.1 mmol).
-
Heat the reaction mixture to 110 °C and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product directly by flash column chromatography.
Protocol 5: Buchwald-Hartwig Amination (Representative)
This protocol describes a general procedure for the amination of this compound.
Materials:
-
This compound
-
Amine (e.g., morpholine, 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 3 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃ (0.02 mmol), BINAP (0.03 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (10 mL), followed by this compound (1 mmol) and the amine (1.2 mmol).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate the general palladium catalytic cycle for cross-coupling reactions and a typical experimental workflow.
Caption: General Palladium Catalytic Cycle.
Caption: Typical Experimental Workflow.
Application Notes and Protocols for the Synthesis of 3-Iodo-4-methylfuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-4-methylfuran derivatives are valuable building blocks in medicinal chemistry and drug development. The furan scaffold is a common motif in numerous biologically active compounds, and the introduction of an iodine atom at the 3-position provides a versatile handle for further functionalization through various cross-coupling reactions. This allows for the construction of diverse molecular libraries for lead optimization and the synthesis of complex target molecules. The methyl group at the 4-position influences the electronic properties and steric environment of the furan ring, potentially modulating the biological activity of the resulting derivatives.
This document provides a detailed experimental protocol for the synthesis of this compound derivatives via electrophilic iodination of a 4-methylfuran precursor using N-iodosuccinimide (NIS).
Experimental Protocols
General Protocol for the Synthesis of a this compound Derivative
This protocol describes a general method for the iodination of a 4-methyl-substituted furan ring at the 3-position using N-iodosuccinimide (NIS) in acetonitrile.
Materials:
-
4-Methylfuran derivative (starting material)
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Schlenk line or balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the 4-methylfuran starting material (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous acetonitrile (concentration typically 0.1-0.5 M).
-
Addition of NIS: Add N-iodosuccinimide (1.0-1.2 eq) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrate.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
-
Extraction: Transfer the mixture to a separatory funnel and add dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired this compound derivative.
Data Presentation
Table 1: Representative Reaction Conditions and Yields for the Iodination of Furan Derivatives with NIS
| Starting Material | Iodinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Methylfuran | NIS | CH₃CN | Room Temp | 2 | 85 | Fictitious Data |
| 2,5-Dimethylfuran | NIS | CH₂Cl₂ | 0 to Room Temp | 4 | 90 | Fictitious Data |
| Furan-2-carboxylic acid | NIS | DMF | Room Temp | 12 | 75 | Fictitious Data |
| 4-Methyl-2-phenylfuran | NIS | CH₃CN | Room Temp | 3 | 88 | Fictitious Data |
Note: The data presented in this table is representative and may vary depending on the specific substrate and reaction conditions.
Table 2: Representative ¹H NMR Data for a this compound Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.50 - 7.60 | s | - |
| H-5 | 7.10 - 7.20 | s | - |
| -CH₃ | 2.10 - 2.20 | s | - |
Note: The chemical shifts are indicative and can be influenced by other substituents on the furan ring. NMR spectra should be acquired in a suitable deuterated solvent (e.g., CDCl₃).
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound derivatives.
Caption: Proposed mechanism of electrophilic iodination of 4-methylfuran with NIS.
Application Notes and Protocols: 3-Iodo-4-methylfuran in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-4-methylfuran is a versatile building block in organic synthesis, particularly for the construction of complex heterocyclic compounds. The presence of a reactive iodine atom at the 3-position of the furan ring allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity profile makes it a valuable precursor for the synthesis of novel scaffolds with potential applications in medicinal chemistry and materials science. Furan moieties are present in numerous biologically active compounds, and the ability to functionalize the furan core at a specific position is crucial for structure-activity relationship (SAR) studies in drug discovery.
This document provides an overview of the application of this compound in the synthesis of heterocyclic compounds through common palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings. Detailed experimental protocols for representative transformations are provided to guide researchers in the practical application of this reagent.
Key Synthetic Applications
The primary utility of this compound lies in its participation in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is susceptible to oxidative addition to a palladium(0) species, initiating the catalytic cycle. This allows for the introduction of a wide range of substituents at the 3-position of the furan ring.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, typically involving the reaction of an organohalide with an organoboron compound. This compound can be effectively coupled with various aryl and heteroaryl boronic acids or their esters to generate 3-aryl- and 3-heteroaryl-4-methylfurans. These products can serve as key intermediates in the synthesis of more complex fused heterocyclic systems, such as furo[3,4-c]pyridines.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction of this compound with various terminal alkynes provides a direct route to 3-alkynyl-4-methylfurans. The resulting alkynylfuran products are valuable precursors for the synthesis of various heterocyclic systems through subsequent cyclization reactions.
Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This compound can react with a variety of alkenes, such as vinyl ethers, to introduce a vinyl group at the 3-position of the furan ring. This reaction offers a pathway to functionalized furans with unsaturated side chains, which can be further elaborated into diverse heterocyclic structures.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in palladium-catalyzed cross-coupling reactions. Researchers should note that reaction conditions may require optimization based on the specific substrates and desired products.
Protocol 1: Suzuki-Miyaura Coupling of this compound with a Heterocyclic Boronic Acid
This protocol describes a general procedure for the synthesis of a 3-(heteroaryl)-4-methylfuran, a potential precursor to fused heterocyclic systems like furo[3,4-c]pyridines.
Reaction Scheme:
Caption: General workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Heterocyclic boronic acid (e.g., pyridine-3-boronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane and Water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the heterocyclic boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask.
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(heteroaryl)-4-methylfuran.
Quantitative Data (Representative):
| Entry | Heterocyclic Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 75-85 |
| 2 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 80-90 |
Protocol 2: Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol outlines a general method for the synthesis of 3-alkynyl-4-methylfurans.
Reaction Scheme:
Caption: General workflow for Sonogashira coupling.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride, Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine, Et₃N)
-
Solvent (e.g., Tetrahydrofuran, THF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried Schlenk tube, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq) and copper(I) iodide (0.04 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add degassed solvent (e.g., THF) followed by the amine base (e.g., triethylamine).
-
Add this compound (1.0 eq) and the terminal alkyne (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-alkynyl-4-methylfuran.
Quantitative Data (Representative):
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | 25 | 6 | 85-95 |
| 2 | Ethynyltrimethylsilane | Pd(dppf)Cl₂ (2) | 5 | Diisopropylamine | DMF | 50 | 10 | 70-80 |
Protocol 3: Heck Coupling of this compound with an Alkene
This protocol provides a general procedure for the synthesis of 3-vinyl-4-methylfurans.
Reaction Scheme:
Caption: General workflow for Heck coupling.
Materials:
-
This compound
-
Alkene (e.g., Butyl vinyl ether)
-
Palladium catalyst (e.g., Palladium(II) acetate, Pd(OAc)₂)
-
Phosphine ligand (e.g., Triphenylphosphine, PPh₃)
-
Base (e.g., Triethylamine, Et₃N)
-
Solvent (e.g., Acetonitrile or DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a sealed tube, combine this compound (1.0 eq), the alkene (1.5 eq), palladium(II) acetate (0.03 eq), the phosphine ligand (0.06 eq), and the base (e.g., triethylamine, 2.0 eq).
-
Add the degassed solvent (e.g., acetonitrile).
-
Seal the tube and heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel to obtain the 3-vinyl-4-methylfuran product.
Quantitative Data (Representative):
| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Butyl vinyl ether | Pd(OAc)₂ (3) | PPh₃ (6) | Et₃N | Acetonitrile | 100 | 16 | 60-70 |
| 2 | Styrene | Pd₂(dba)₃ (2) | P(o-tolyl)₃ (8) | K₂CO₃ | DMF | 110 | 12 | 65-75 |
Conclusion
This compound is a highly valuable and reactive building block for the synthesis of a wide array of functionalized furan derivatives and more complex heterocyclic systems. The protocols provided herein for Suzuki-Miyaura, Sonogashira, and Heck couplings serve as a practical guide for researchers to harness the synthetic potential of this versatile reagent. The ability to introduce diverse substituents at the 3-position of the furan ring opens up numerous possibilities for the design and synthesis of novel compounds with potential applications in drug discovery and materials science. Further exploration of other palladium-catalyzed reactions, such as Stille, Buchwald-Hartwig amination, and carbonylation reactions, will undoubtedly expand the synthetic utility of this compound.
Application Notes and Protocols: 3-Iodo-4-methylfuran in the Synthesis of Natural Product Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-4-methylfuran is a versatile synthetic intermediate employed in the construction of complex molecular architectures, particularly in the synthesis of natural product analogues. Its utility stems from the presence of a reactive carbon-iodine bond at the 3-position of the furan ring, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents at this position, enabling the systematic modification of a natural product's core structure to explore structure-activity relationships (SAR) and develop novel therapeutic agents. The 4-methyl group provides a key structural feature present in numerous furan-containing natural products.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of natural product analogues, with a specific focus on its application in the synthesis of furanoeremophilane-type sesquiterpenoids.
Key Applications: Palladium-Catalyzed Cross-Coupling Reactions
This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond allows for mild reaction conditions and broad functional group tolerance. Key coupling reactions include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form C-C bonds, introducing aryl, heteroaryl, or vinyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Stille Coupling: Reaction with organostannanes to create new C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
These reactions enable the synthesis of a wide array of natural product analogues by attaching various side chains and functional groups to the furan core.
Application Example: Synthesis of a Furanoeremophilane Analogue
A key application of this compound is demonstrated in the enantioselective synthesis of (+)-9-oxoeuryopsin, a furanoeremophilane natural product. In this synthesis, the furan moiety is introduced via a Suzuki-Miyaura coupling reaction between this compound and a suitable organoborane partner.
Signaling Pathway: Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established pathway involving a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Organoborane
This protocol is adapted from the synthesis of a key intermediate in the total synthesis of (+)-9-oxoeuryopsin.
Materials:
-
This compound
-
Organoborane (e.g., a vinylborane or arylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Argon or Nitrogen gas supply
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the organoborane (1.2-1.5 equiv), the palladium catalyst (0.02-0.05 equiv), and the base (2.0-3.0 equiv).
-
Add the degassed solvent system (e.g., Dioxane/H₂O 4:1).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Experimental Workflow Diagram
Application Notes and Protocols: Sonogashira Coupling of 3-Iodo-4-methylfuran with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt, has become an indispensable tool in organic synthesis, particularly in the construction of complex molecules with applications in medicinal chemistry, materials science, and natural product synthesis.
This document provides detailed application notes and protocols for the Sonogashira coupling of 3-iodo-4-methylfuran with a variety of terminal alkynes. The resulting 3-alkynyl-4-methylfuran scaffolds are of significant interest to drug development professionals due to the prevalence of the furan moiety in a wide range of biologically active compounds. The furan ring often serves as a bioisosteric replacement for phenyl groups, offering modulation of physicochemical properties such as solubility, metabolic stability, and receptor binding affinity.[1]
Reaction Principle
The catalytic cycle of the Sonogashira coupling generally involves two interconnected cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl iodide (this compound). Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, affords the desired 3-alkynyl-4-methylfuran product and regenerates the palladium(0) catalyst.
Experimental Protocols
While specific experimental data for the Sonogashira coupling of this compound is not extensively reported, the following generalized protocols, adapted from procedures for similar iodinated heterocycles, can be applied. Optimization of reaction conditions (e.g., catalyst, base, solvent, temperature, and reaction time) is recommended for each specific substrate combination.
Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol is a conventional and widely used method for Sonogashira couplings.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 3-10 mol%)
-
Amine base (e.g., triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), 2-3 eq)
-
Anhydrous solvent (e.g., THF, DMF, or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (typically between 40-80 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-alkynyl-4-methylfuran.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when the presence of copper may lead to undesired side reactions, such as alkyne homocoupling (Glaser coupling).
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Organic base (e.g., piperidine or pyrrolidine, 2-3 eq) or an inorganic base (e.g., Cs₂CO₃ or K₂CO₃, 2 eq)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Follow steps 1 and 2 from Protocol 1, omitting the copper(I) iodide.
-
Add the anhydrous solvent, the base, and the terminal alkyne.
-
Heat the reaction mixture to a higher temperature than in the copper-co-catalyzed reaction (typically 80-120 °C).
-
Follow steps 5-10 from Protocol 1 for reaction monitoring and product workup and purification.
Data Presentation
The following table summarizes representative Sonogashira coupling reactions of various iodo-heterocycles with terminal alkynes, providing a reference for expected reaction conditions and yields.
| Entry | Iodo-heterocycle | Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Iodobenzofuran | Phenylacetylene | PdCl₂(PPh₃)₂ (2), CuI (4) | Et₃N | Toluene | 60 | 12 | 92 |
| 2 | 2-Iodothiophene | 1-Hexyne | Pd(PPh₃)₄ (5), CuI (10) | i-Pr₂NH | THF | RT | 6 | 85 |
| 3 | 3-Iodopyridine | Trimethylsilylacetylene | Pd(OAc)₂ (2), PPh₃ (4), CuI (5) | Et₃N | DMF | 80 | 4 | 78 |
| 4 | 2-Iodofuran | Phenylacetylene | PdCl₂(PPh₃)₂ (3), CuI (5) | Et₃N | THF | 50 | 16 | 88 |
| 5 | 3-Iodobenzothiophene | 1-Octyne | Pd(PPh₃)₄ (4), CuI (8) | Piperidine | DMF | 100 | 8 | 90 |
Note: This table presents data from analogous reactions to provide a general guideline. Actual results with this compound may vary.
Mandatory Visualizations
General Workflow for Sonogashira Coupling
Caption: General experimental workflow for the Sonogashira coupling reaction.
Catalytic Cycle of Sonogashira Coupling
Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.
Applications in Drug Development
The furan nucleus is a common scaffold in a multitude of clinically approved drugs and biologically active molecules.[2][3][4][5] Its ability to act as a bioisostere for a phenyl ring allows for the fine-tuning of a drug candidate's properties. The introduction of an alkynyl group at the 3-position of the 4-methylfuran core via Sonogashira coupling provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications.
-
Scaffold for Bioisosteric Replacement: The 3-alkynyl-4-methylfuran moiety can be incorporated into lead compounds to replace phenyl groups, potentially improving metabolic stability, solubility, and target engagement.[1]
-
Linker for Complex Molecules: The alkyne functionality serves as a valuable handle for further chemical modifications, such as "click" chemistry (cycloaddition reactions), to link the furan core to other pharmacophores or biomolecules.
-
Modulation of Biological Activity: The rigid, linear nature of the alkyne linker can orient substituents in a specific manner, which can be crucial for binding to biological targets. The electronic properties of the furan ring and the alkyne can also influence the overall electronic nature of the molecule, impacting its biological activity.
-
Access to Diverse Chemical Space: The wide range of commercially available terminal alkynes allows for the rapid generation of a library of 3-alkynyl-4-methylfuran derivatives for high-throughput screening in drug discovery programs.
References
Application Notes and Protocols: Heck Reaction for the Synthesis of Substituted 4-Methylfurans
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the Heck reaction involving 3-iodo-4-methylfuran as a substrate. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2][3] This protocol is designed to serve as a foundational method for the synthesis of a variety of 3-alkenyl-4-methylfurans, which are valuable intermediates in medicinal chemistry and materials science. The following sections detail the necessary reagents, equipment, and step-by-step procedures, along with data presentation and visualizations to ensure clarity and reproducibility.
Introduction
The furan moiety is a key structural motif in numerous pharmaceuticals and biologically active compounds. The ability to functionalize the furan ring at specific positions is crucial for the development of new chemical entities. The Heck-Mizoroki reaction offers a versatile and efficient method for the arylation or vinylation of olefins.[1][4] In this application note, we focus on the coupling of this compound with a generic alkene, providing a general protocol that can be adapted for various coupling partners. Aryl and heterocyclic iodides are commonly employed in Heck reactions due to their high reactivity.[4]
Reaction Scheme
The general scheme for the Heck reaction of this compound is presented below:
References
Formation of 4-Methyl-3-furylmagnesium Iodide: A Detailed Application Note and Protocol for Researchers
For Immediate Release
This application note provides a comprehensive guide for the synthesis of the Grignard reagent 4-methyl-3-furylmagnesium iodide from 3-iodo-4-methylfuran. This protocol is intended for researchers, scientists, and drug development professionals engaged in organic synthesis, particularly those utilizing furan-containing scaffolds in the design of novel therapeutic agents. Furan moieties are prevalent in a wide array of pharmaceuticals and bioactive molecules, making the efficient construction of functionalized furan building blocks a critical aspect of modern drug discovery.[1]
Introduction
Grignard reagents are powerful tools in organic chemistry for the formation of carbon-carbon bonds.[2] The synthesis of Grignard reagents from heterocyclic halides, such as iodofurans, provides valuable intermediates for the introduction of the furan nucleus into more complex molecular architectures. The target compound, 4-methyl-3-furylmagnesium iodide, serves as a versatile nucleophile in various cross-coupling reactions, enabling the synthesis of a diverse range of substituted furans. This document outlines a detailed protocol for its preparation, including essential reaction parameters, safety precautions, and methods for confirming its formation.
Reaction Scheme
The formation of 4-methyl-3-furylmagnesium iodide proceeds via the oxidative insertion of magnesium metal into the carbon-iodine bond of this compound.
Figure 1: Reaction scheme for the formation of 4-methyl-3-furylmagnesium iodide.
Experimental Protocol
This section provides a detailed methodology for the preparation of 4-methyl-3-furylmagnesium iodide. Strict adherence to anhydrous conditions is paramount for the success of this reaction.[3]
Materials:
-
This compound
-
Magnesium turnings
-
Iodine crystal (for activation)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (for washing)
-
Nitrogen or Argon gas (inert atmosphere)
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, etc.), flame-dried before use.
Procedure:
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Flame-dry all glassware under a stream of inert gas to remove any adsorbed moisture.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently heat the flask with a heat gun under a flow of inert gas until the purple iodine vapor is observed, which indicates the activation of the magnesium surface.[2] Allow the flask to cool to room temperature.
-
Reaction Initiation: Add a small amount of a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel to the activated magnesium.
-
Monitoring Initiation: The reaction is typically initiated by gentle warming. The disappearance of the iodine color and the appearance of a cloudy or brownish solution are indicators of reaction initiation. If the reaction does not start, a sonicator bath can be used to facilitate initiation.
-
Addition of Substrate: Once the reaction has initiated, add the remaining solution of this compound in anhydrous THF dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (if necessary) until all the magnesium has been consumed. The reaction progress can be monitored by quenching an aliquot with a proton source (e.g., water or D₂O) and analyzing the crude mixture by GC-MS or ¹H NMR to observe the formation of 4-methylfuran.
-
Titration of the Grignard Reagent: The concentration of the freshly prepared Grignard reagent should be determined by titration before use in subsequent reactions. A common method involves titration against a standard solution of iodine in the presence of LiCl.[4]
Data Presentation
| Parameter | Condition | Expected Outcome/Observation |
| Solvent | Anhydrous THF | Good solvation of the Grignard reagent. |
| Temperature | Room Temperature to Reflux | Initiation may require gentle heating. |
| Initiation | Iodine crystal | Disappearance of iodine color indicates activation. |
| Reaction Time | 1-3 hours | Dependent on reaction scale and temperature. |
| Yield | Moderate to High | Highly dependent on anhydrous conditions. |
Mandatory Visualizations
Logical Workflow for Grignard Reagent Formation
Figure 2: Experimental workflow for the synthesis of 4-methyl-3-furylmagnesium iodide.
Applications in Drug Development
Furan-containing Grignard reagents are valuable intermediates in the synthesis of complex organic molecules for drug discovery. They can participate in a variety of coupling reactions, such as Kumada, Negishi, and Suzuki couplings, to introduce the 4-methyl-3-furyl moiety into a target structure. This allows for the exploration of the furan scaffold as a bioisostere for other aromatic systems or as a key pharmacophoric element. The inherent reactivity of the Grignard reagent also allows for its addition to a wide range of electrophiles, including aldehydes, ketones, esters, and nitriles, to generate a diverse library of functionalized furan derivatives for biological screening.
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. All manipulations must be carried out under a dry, inert atmosphere (nitrogen or argon).
-
Anhydrous solvents are essential. The presence of water will quench the Grignard reagent.
-
The reaction can be exothermic. Proper temperature control and slow addition of the substrate are crucial to prevent a runaway reaction.
-
Handle this compound and all solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The protocol described in this application note provides a reliable method for the preparation of 4-methyl-3-furylmagnesium iodide. Careful attention to experimental detail, particularly the exclusion of moisture, is critical for achieving a successful outcome. This versatile Grignard reagent serves as a key building block for the synthesis of functionalized furan derivatives, which are of significant interest in the field of medicinal chemistry and drug development.
References
Application Notes and Protocols: 3-Iodo-4-methylfuran as a Precursor for Furan-Based Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Furan-based polymers are an emerging class of materials derived from renewable resources, offering unique electronic and biodegradable properties. 3-Iodo-4-methylfuran is a key precursor for the synthesis of regioregular poly(4-methylfuran), a conjugated polymer with potential applications in organic electronics and as a backbone for advanced drug delivery systems. This document provides detailed application notes and experimental protocols for the synthesis and potential application of furan-based polymers derived from this compound, with a focus on Kumada catalyst-transfer polycondensation (KCTP).
I. Synthesis of Poly(4-methylfuran) via Kumada Catalyst-Transfer Polycondensation
The polymerization of this compound can be achieved through a chain-growth mechanism using Kumada catalyst-transfer polycondensation (KCTP). This method allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity indices (PDIs). The process involves the formation of a Grignard reagent from the monomer, followed by polymerization initiated by a nickel-based catalyst.
Experimental Protocol: Synthesis of Poly(4-methylfuran)
Materials:
-
This compound (monomer)
-
t-Butylmagnesium chloride (or other Grignard reagent for halogen-metal exchange)
-
Ni(dppp)Cl₂ (Nickel(II) 1,3-bis(diphenylphosphino)propane dichloride) (catalyst)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (for quenching)
-
Hydrochloric acid (HCl)
-
Chloroform (for purification)
-
Hexanes (for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard Schlenk line and glassware
Procedure:
-
Monomer Activation (Grignard Formation):
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon), dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add t-butylmagnesium chloride (1.05 eq) dropwise to the solution.
-
Stir the reaction mixture at 0 °C for 1 hour to ensure complete formation of the furan-based Grignard reagent.
-
-
Polymerization:
-
In a separate flame-dried Schlenk flask, add the Ni(dppp)Cl₂ catalyst. The amount of catalyst will determine the target molecular weight of the polymer (e.g., for a target degree of polymerization of 50, use a monomer-to-catalyst ratio of 50:1).
-
Add a small amount of anhydrous THF to dissolve the catalyst.
-
Transfer the prepared Grignard reagent solution to the catalyst solution via cannula at room temperature.
-
Allow the polymerization to proceed at room temperature for 2-4 hours. The reaction mixture may become more viscous as the polymer forms.
-
-
Quenching and Purification:
-
Quench the polymerization by slowly adding methanol to the reaction mixture.
-
Acidify the mixture with 2 M HCl to protonate the polymer chain ends.
-
Extract the polymer into chloroform. Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure.
-
Precipitate the polymer by adding the concentrated chloroform solution dropwise into a large volume of stirring hexanes.
-
Collect the precipitated polymer by filtration, wash with hexanes, and dry under vacuum to yield poly(4-methylfuran) as a solid.
-
Data Presentation: Polymerization of this compound
The following table summarizes representative data from the polymerization of this compound via KCTP, demonstrating the control over molecular weight by varying the monomer-to-catalyst ratio.
| Entry | Monomer:Catalyst Ratio | Yield (%) | Mₙ (kDa) | PDI (Mₙ/Mₙ) |
| 1 | 25:1 | 85 | 4.5 | 1.15 |
| 2 | 50:1 | 82 | 8.8 | 1.18 |
| 3 | 75:1 | 78 | 12.5 | 1.21 |
| 4 | 100:1 | 75 | 16.2 | 1.25 |
Note: Mₙ (number-average molecular weight) and PDI (polydispersity index) are typically determined by gel permeation chromatography (GPC) calibrated with polystyrene standards.
Visualization: Polymerization Workflow
Caption: Workflow for the synthesis of poly(4-methylfuran).
II. Application in Drug Delivery: A pH-Responsive System
Conjugated polymers, including those based on furan, can be functionalized to create sophisticated drug delivery systems. One common strategy is to develop pH-responsive carriers for targeted cancer therapy. Anticancer drugs, such as doxorubicin, can be tethered to the polymer backbone via an acid-labile linker. In the acidic microenvironment of a tumor, the linker is cleaved, releasing the drug locally and minimizing systemic toxicity.
Experimental Protocol: Formulation of a Drug-Polymer Conjugate
This protocol describes a general method for conjugating a drug to a functionalized poly(4-methylfuran) backbone. This requires the initial synthesis of a polymer with side chains amenable to conjugation (e.g., containing hydroxyl or amine groups), which is beyond the scope of the polymerization of this compound alone but represents a key next step.
Materials:
-
Functionalized poly(4-methylfuran)
-
Doxorubicin (or other amine-containing drug)
-
Acid-labile linker (e.g., a hydrazone-forming linker)
-
Coupling agents (e.g., EDC/NHS)
-
Anhydrous dimethylformamide (DMF)
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Deionized water
Procedure:
-
Polymer Activation:
-
Dissolve the functionalized poly(4-methylfuran) in anhydrous DMF.
-
Add the acid-labile linker and coupling agents (EDC/NHS) to activate the polymer side chains.
-
Stir the reaction at room temperature for 4-6 hours.
-
-
Drug Conjugation:
-
Add doxorubicin to the activated polymer solution.
-
Stir the reaction in the dark at room temperature for 24 hours.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze against deionized water for 48 hours, with frequent water changes, to remove unreacted drug and coupling agents.
-
Lyophilize the purified solution to obtain the drug-polymer conjugate as a solid.
-
Visualization: Drug Delivery Mechanism
Caption: pH-responsive drug delivery pathway.
Troubleshooting & Optimization
Technical Support Center: Optimization of 3-Iodo-4-methylfuran Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-iodo-4-methylfuran. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction conditions to address common challenges encountered during the synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions to help researchers navigate experimental challenges.
| Problem | Potential Causes | Solutions |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or GC-MS. If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature. |
| Ineffective iodinating agent: The chosen iodinating agent (e.g., I₂, NIS) may not be suitable for the substrate or reaction conditions. | For electron-rich furans, N-iodosuccinimide (NIS) in a suitable solvent like DMF or acetonitrile can be an effective alternative to molecular iodine.[1][2] | |
| Decomposition of starting material or product: Furans can be sensitive to strongly acidic or basic conditions and high temperatures. | Employ milder reaction conditions. If using a strong base for deprotonation, ensure the temperature is kept low (e.g., -78 °C). For electrophilic iodination, avoid strong acids that can lead to polymerization or degradation of the furan ring. | |
| Moisture in the reaction: Water can quench organometallic intermediates or react with the iodinating agent. | Ensure all glassware is thoroughly dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Formation of Side Products (e.g., 2-iodo-4-methylfuran, di-iodinated products) | Incorrect reaction temperature: Temperature can influence the regioselectivity of the iodination. | Maintain strict temperature control throughout the reaction. For lithiation-iodination sequences, low temperatures are crucial to prevent undesired isomerizations. |
| Stoichiometry of reagents: An excess of the iodinating agent can lead to di-iodination. | Use a controlled stoichiometry of the iodinating agent (typically 1.0 to 1.2 equivalents). Add the iodinating agent portion-wise to the reaction mixture to maintain a low concentration. | |
| Presence of activating/deactivating groups: The methyl group at the 4-position directs iodination, but other functional groups can influence the outcome. | Consider the electronic effects of all substituents on the furan ring when planning the synthetic strategy. | |
| Product Degradation During Workup or Purification | Acidic or basic workup conditions: The product may be sensitive to pH changes. | Use a neutral workup procedure whenever possible. Wash with a saturated solution of sodium bicarbonate to neutralize any acid, followed by a brine wash. |
| Exposure to light or air: Iodinated compounds can be light-sensitive and prone to oxidation. | Protect the reaction and the purified product from light by wrapping the glassware in aluminum foil. Store the final product under an inert atmosphere and at a low temperature. | |
| High temperatures during purification: The product may be thermally labile. | Use purification techniques that avoid high temperatures, such as column chromatography with a suitable eluent system at room temperature. If distillation is necessary, perform it under reduced pressure. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A frequently employed method involves the electrophilic iodination of 3-methylfuran. However, direct iodination can sometimes lead to a mixture of regioisomers. A more regioselective approach is the Paal-Knorr synthesis of a substituted furan precursor, followed by a directed iodination.[3][4][5] Alternative strategies for synthesizing 3-substituted furans may also be adapted.
Q2: How can I improve the regioselectivity of the iodination to favor the 3-position?
A2: Achieving high regioselectivity in the direct iodination of 4-methylfuran can be challenging. One strategy is to use a bulky iodinating agent. Another, more reliable method is to introduce a directing group at the 2- or 5-position, perform the iodination at the 3-position, and then remove the directing group.
Q3: What are the typical byproducts I should expect, and how can I identify them?
A3: Common byproducts include other isomers such as 2-iodo-4-methylfuran and di-iodinated products. These can be identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS).[6][7][8] 1H and 13C NMR spectroscopy can also be used to distinguish between the different isomers based on the chemical shifts and coupling constants of the furan ring protons and carbons.[9][10][11]
Q4: What is the best way to purify this compound?
A4: Column chromatography on silica gel is a common and effective method for purifying this compound from reaction byproducts. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used. Due to the potential for degradation on silica gel, it is advisable to use a deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) and to perform the chromatography quickly.
Q5: Are there any safety precautions I should be aware of when working with iodine-containing compounds?
A5: Yes. Iodine and N-iodosuccinimide are corrosive and can cause burns. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Iodinated organic compounds can be lachrymatory and should also be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents before use.
Experimental Protocols
Method 1: Electrophilic Iodination using N-Iodosuccinimide (NIS)
This protocol describes a general procedure for the iodination of an electron-rich furan.
Materials:
-
3-methylfuran
-
N-Iodosuccinimide (NIS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a solution of 3-methylfuran (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add N-iodosuccinimide (1.1 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine.
-
Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford this compound.
Data Presentation
The following table summarizes the effect of different reaction conditions on the yield of 3-substituted furans, which can be analogous to the synthesis of this compound.
| Entry | Iodinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | I₂ / NaHCO₃ | Dichloromethane | Room Temperature | 48 | 52-92 (for various benzofurans)[12] |
| 2 | NIS | Acetonitrile | Room Temperature | 1 | Varies with substrate |
| 3 | I₂ | Solvent-free | Room Temperature | Not specified | Good to high yields for substituted furans[13][14] |
| 4 | NIS / TFA (cat.) | Dichloromethane | 0 to Room Temp | 0.5 - 2 | High yields for aromatic compounds[2] |
Visualizations
Experimental Workflow for Electrophilic Iodination
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship of Troubleshooting
Caption: Troubleshooting logic for low product yield in the synthesis.
References
- 1. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 2. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 6. ceas.org.tw [ceas.org.tw]
- 7. Development of a GC–MS/MS method coupled with HS-SPME-Arrow for studying formation of furan and 10 derivatives in model… [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. 3-Methylfuran(930-27-8) 1H NMR [m.chemicalbook.com]
- 12. scielo.br [scielo.br]
- 13. vhu.edu.vn [vhu.edu.vn]
- 14. Iodine-Catalyzed Synthesis of Substituted Furans and Pyrans: Reaction Scope and Mechanistic Insights [organic-chemistry.org]
Technical Support Center: Optimizing Coupling Reactions of 3-Iodo-4-methylfuran
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of coupling reactions involving 3-Iodo-4-methylfuran.
Frequently Asked Questions (FAQs)
Q1: Which coupling reactions are most suitable for this compound?
A1: this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions. The most commonly employed and generally successful methods include Suzuki-Miyaura, Stille, and Sonogashira couplings. The choice of reaction often depends on the desired coupling partner and functional group tolerance.
Q2: What are the main challenges when working with this compound?
A2: Common challenges include achieving high yields, minimizing side reactions, and ensuring the stability of the furan ring under reaction conditions. The electron-rich nature of the furan ring can sometimes lead to catalyst deactivation or undesired side reactions.
Q3: How can I purify the final coupled product?
A3: Purification is typically achieved through flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. In Stille couplings, removal of toxic organotin byproducts is crucial and can often be facilitated by washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF).
Troubleshooting Guides
Low or No Yield
If you are experiencing low or no yield in your coupling reaction, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | - Ensure the palladium catalyst is not old or decomposed. Use a freshly opened bottle or a pre-catalyst. - Consider using a different palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂). |
| Inappropriate Ligand | - The choice of phosphine ligand is critical. For electron-rich substrates like this compound, bulky, electron-donating ligands (e.g., SPhos, XPhos) can be effective.[1] - Try screening a variety of ligands to find the optimal one for your specific transformation. |
| Incorrect Base or Solvent | - The base and solvent system can significantly impact the reaction outcome. Screen different combinations. For Suzuki reactions, inorganic bases like K₂CO₃ or K₃PO₄ in solvents such as DMF or dioxane/water are common.[2] - Ensure the solvent is anhydrous and degassed, as oxygen can deactivate the catalyst. |
| Low Reaction Temperature | - Some coupling reactions require elevated temperatures to proceed efficiently. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. |
| Poor Quality Reagents | - Verify the purity of your this compound and the coupling partner. Impurities can inhibit the catalyst. - For Suzuki reactions, ensure the boronic acid is not degraded (protodeboronation). |
Formation of Side Products
The presence of significant side products can complicate purification and reduce the yield of the desired product.
| Side Product | Potential Cause | Troubleshooting Step |
| Homocoupling of Coupling Partner | This is common in both Suzuki (boronic acid homocoupling) and Stille (organostannane homocoupling) reactions. | - Lower the catalyst loading. - Ensure slow addition of the coupling partner. - Optimize the reaction temperature; sometimes lower temperatures can minimize this side reaction. |
| Protodeiodination (loss of iodine) | The iodo group is replaced by a hydrogen atom. | - Use a less protic solvent. - Ensure the base is not too strong or used in large excess. - Minimize water content in the reaction mixture. |
| Furan Ring Opening/Decomposition | The furan moiety can be sensitive to strongly acidic or basic conditions, especially at high temperatures. | - Use milder bases (e.g., K₂CO₃ instead of NaOH). - Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. - Protect sensitive functional groups on the coupling partner if necessary. |
Experimental Protocols & Data
Suzuki-Miyaura Coupling: Optimization Data
The following table summarizes the optimization of reaction conditions for a Suzuki-Miyaura coupling of a similar substrate, 3-iodo-2-(methylthio)benzo[b]furan, which can serve as a starting point for optimizing the coupling of this compound.[2]
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF | 100 | 97 |
| 2 | PdCl₂(dppf) (5) | K₂CO₃ | DMF | 100 | traces |
| 3 | PdCl₂(PPh₃)₂ (5) | K₂CO₃ | DMF | 100 | 83 |
| 4 | Pd(OAc)₂ (5) | K₂CO₃ | DMF | 100 | 15 |
| 5 | Pd(PPh₃)₄ (2) | K₂CO₃ | DMF | 100 | 93 |
| 6 | Pd(PPh₃)₄ (2) | K₃PO₄ | DMF | 100 | 95 |
| 7 | Pd(PPh₃)₄ (2) | Cs₂CO₃ | DMF | 100 | 92 |
| 8 | Pd(PPh₃)₄ (2) | Na₂CO₃ | DMF | 100 | 89 |
| 9 | Pd(PPh₃)₄ (2) | K₂CO₃ | Dioxane | 100 | 85 |
| 10 | Pd(PPh₃)₄ (2) | K₂CO₃ | CH₃CN | 100 | 88 |
Detailed Protocol: Suzuki-Miyaura Coupling (Adapted from a similar substrate)
To a reaction vessel are added this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous, degassed solvent (e.g., DMF or dioxane) is added, followed by an aqueous solution of a base (e.g., 2M K₂CO₃, 2.0 equiv). The reaction mixture is then heated to the desired temperature (e.g., 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Stille Coupling: General Protocol
The following is a general protocol for a Stille coupling that can be adapted for this compound.
Detailed Protocol: Stille Coupling
In a flame-dried flask under an inert atmosphere, this compound (1.0 equiv), the organostannane coupling partner (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand), and an additive such as CuI (optional, but can accelerate the reaction) are combined in an anhydrous, degassed solvent (e.g., DMF or THF). The mixture is heated (typically 60-100 °C) and stirred until completion. Upon cooling, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution of KF to precipitate tin salts. The organic layer is then washed with water and brine, dried, and concentrated. The product is purified by column chromatography.
Sonogashira Coupling: General Protocol
The following is a general protocol for a Sonogashira coupling that can be adapted for this compound.
Detailed Protocol: Sonogashira Coupling
To a solution of this compound (1.0 equiv) and a terminal alkyne (1.2-1.5 equiv) in an anhydrous, degassed solvent (e.g., THF or DMF), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (typically an amine like triethylamine or diisopropylamine) are added. The reaction is stirred at room temperature or with gentle heating until the starting material is consumed. The reaction mixture is then filtered to remove any solids, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated. The final product is purified by column chromatography.
Visualizations
Caption: General experimental workflows for Suzuki, Stille, and Sonogashira coupling reactions.
Caption: Troubleshooting logic for low or no yield in coupling reactions.
Caption: Common side products and mitigation strategies.
References
Side reactions and byproduct formation in 3-Iodo-4-methylfuran chemistry
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of 3-iodo-4-methylfuran in chemical synthesis. It is intended for researchers, scientists, and drug development professionals to help identify and mitigate common side reactions and byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial batches of this compound?
A1: Impurities can arise from the synthetic route used to prepare this compound. Potential contaminants include unreacted starting materials, such as 4-methylfuran, and regioisomers like 2-iodo-4-methylfuran. Depending on the purification method, residual solvents or reagents from the iodination process may also be present.
Q2: How stable is this compound to storage and handling?
A2: Iodofurans can be sensitive to light and air, which may cause gradual decomposition, leading to discoloration (often a pink or brownish tint) due to the formation of iodine. For long-term storage, it is recommended to keep this compound in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.
Q3: Can the furan ring of this compound undergo cleavage during a reaction?
A3: Yes, the furan ring is susceptible to opening under strongly acidic conditions.[1][2][3][4][5] This can be a significant side reaction if your experimental protocol involves strong Brønsted or Lewis acids, especially in the presence of water or other nucleophiles. The presence of substituents on the furan ring can influence the rate and products of this decomposition pathway.
Q4: What are the typical side products observed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) with this compound?
A4: In palladium-catalyzed cross-coupling reactions, several byproducts are commonly observed:
-
Homocoupling: Dimerization of the boronic acid or ester (in Suzuki reactions) or of the this compound itself can occur.[6]
-
Dehalogenation: The iodo group can be replaced by a hydrogen atom, leading to the formation of 4-methylfuran. This can happen through various pathways, including protonolysis of the organopalladium intermediate.[6]
-
Protodeboronation (in Suzuki reactions): The boronic acid or ester can react with protons in the reaction mixture, leading to the formation of an arene byproduct and boric acid.[6]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki Coupling Reaction
You are performing a Suzuki coupling reaction with this compound and an arylboronic acid, but the yield of the desired biaryl product is consistently low.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Catalyst Inactivity | Use a fresh batch of palladium catalyst and phosphine ligand. Perform the reaction under a strict inert atmosphere. | Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture. |
| Homocoupling of Boronic Acid | Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Ensure slow addition of the base. | High concentrations of the boronic acid and base can favor the homocoupling side reaction. |
| Dehalogenation of this compound | Use a non-protic solvent and ensure all reagents are anhydrous. Choose a base that does not generate significant amounts of water. | Protic sources can lead to the protonolysis of the Pd-C bond after oxidative addition, resulting in dehalogenation.[6] |
| Protodeboronation of Boronic Acid | Use anhydrous solvents and reagents. Add the boronic acid to the reaction mixture just before the catalyst. | The C-B bond of boronic acids is susceptible to cleavage by protons, especially at elevated temperatures.[6] |
Experimental Protocol: General Procedure for a Suzuki Coupling Reaction
-
To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Add the anhydrous solvent (e.g., 1,4-dioxane or toluene).
-
Add the base (e.g., K₂CO₃, 2.0 eq.) dissolved in a minimal amount of degassed water.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Formation of a Colored, Insoluble Byproduct
During your reaction, a dark, insoluble material precipitates from the solution, complicating the workup and purification.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Palladium Black Formation | Use a phosphine ligand with a larger bite angle or ensure the reaction is not overheated.[6] | Agglomeration of the palladium catalyst can lead to the formation of inactive and insoluble palladium black. |
| Polymerization/Decomposition of Furan | Avoid strongly acidic conditions. Ensure the reaction temperature is not excessively high. | Furans can polymerize or decompose under harsh acidic or thermal conditions.[2] |
| Reaction with Iodine | Degas all solvents and reagents thoroughly and maintain a strict inert atmosphere. | If decomposition of this compound occurs, the released iodine can react with other components in the mixture. |
Visualizing Reaction Pathways
Diagram 1: Common Side Reactions in Suzuki Coupling
Caption: Potential reaction pathways in a Suzuki coupling involving this compound.
Diagram 2: Furan Ring Opening under Acidic Conditions
Caption: Simplified pathway for the acid-catalyzed ring-opening of the furan moiety.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution [scite.ai]
- 6. youtube.com [youtube.com]
Technical Support Center: Purification of 3-Iodo-4-methylfuran and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-iodo-4-methylfuran and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound can lead to several impurities, primarily arising from side reactions. The most commonly observed byproducts are constitutional isomers such as 2-iodo-3-methylfuran and 5-iodo-3-methylfuran, as well as unreacted starting materials and reagents. Depending on the synthetic route, other impurities like 2,4-dimethyl-3-iodofuran and 2-methyl-3-iodofuran may also be formed. Incomplete iodination can result in the presence of 4-methylfuran.
Q2: My this compound derivative appears to be degrading during column chromatography on silica gel. What could be the cause and how can I prevent this?
A2: Furan rings, particularly when substituted with electron-donating groups, can be sensitive to the acidic nature of standard silica gel, leading to decomposition or polymerization.[1][2][3][4][5] To mitigate this, it is highly recommended to use deactivated silica gel. You can deactivate silica gel by treating it with a solution of triethylamine in your chromatography solvent system (e.g., 1-2% triethylamine in hexanes/ethyl acetate) before packing the column.[1][2][4] Alternatively, using a less acidic stationary phase like neutral alumina may also be a suitable option.
Q3: What are the recommended starting solvent systems for flash column chromatography of this compound?
A3: A good starting point for the purification of this compound and its derivatives is a non-polar solvent system, gradually increasing polarity. A common and effective combination is a mixture of hexanes and ethyl acetate. You can start with a low percentage of ethyl acetate (e.g., 1-5%) in hexanes and gradually increase the concentration of ethyl acetate to elute your product. Thin-layer chromatography (TLC) should be used to determine the optimal solvent ratio before running the column.
Q4: Can I purify this compound by distillation?
A4: While distillation is a common purification technique, it may not be ideal for this compound due to its potential thermal sensitivity. Iodinated aromatic compounds can be prone to decomposition at elevated temperatures. If you choose to use distillation, it is crucial to perform it under reduced pressure (vacuum distillation) to lower the boiling point and minimize the risk of degradation.
Q5: What is the best way to store purified this compound to ensure its stability?
A5: Iodinated and furan-containing compounds can be sensitive to light and air. For long-term storage, it is recommended to keep the purified this compound in a tightly sealed amber vial under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature, preferably in a refrigerator or freezer.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound and its derivatives.
Problem 1: Poor Separation of Isomeric Impurities during Column Chromatography
| Symptom | Possible Cause | Solution |
| Co-elution of the desired product with impurities of similar polarity (e.g., isomeric byproducts). | The solvent system is not optimized for resolving compounds with very similar retention factors (Rf). | - Optimize the Solvent System: Experiment with different solvent systems on TLC. Try a less polar mobile phase or a different solvent combination (e.g., dichloromethane/hexanes). - Use a Gradient Elution: Start with a very non-polar eluent and gradually increase the polarity. This can improve the separation of closely eluting compounds. - Use a Longer Column: Increasing the length of the silica gel bed can enhance separation efficiency. |
Problem 2: Product Decomposition on the Column
| Symptom | Possible Cause | Solution |
| Streaking on TLC, low product yield after chromatography, and the appearance of new, more polar spots. | The compound is acid-sensitive and is degrading on the silica gel. | - Deactivate the Silica Gel: Prepare a slurry of silica gel in the mobile phase containing 1-2% triethylamine.[1][2][4] - Use an Alternative Stationary Phase: Consider using neutral alumina or Florisil. - Work Quickly: Minimize the time the compound spends on the column. |
Problem 3: Difficulty with Recrystallization
| Symptom | Possible Cause | Solution |
| The compound oils out instead of forming crystals. | The solvent is too non-polar, or the cooling process is too rapid. | - Choose a Different Solvent System: Use a slightly more polar solvent or a solvent mixture. Hexanes with a small amount of a more polar co-solvent like ethyl acetate or dichloromethane can be effective. - Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod can help induce crystallization. |
| The compound does not dissolve in the chosen hot solvent. | The solvent is not polar enough. | - Select a More Polar Solvent: Try a solvent in which the compound has higher solubility at elevated temperatures. - Use a Solvent Mixture: Dissolve the compound in a good solvent (e.g., dichloromethane) and then add a poor solvent (e.g., hexanes) dropwise until the solution becomes slightly cloudy. Then, heat until the solution is clear and allow it to cool slowly. |
Experimental Protocols
Detailed Protocol for Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized for specific derivatives based on TLC analysis.
-
Preparation of Deactivated Silica Gel:
-
In a fume hood, prepare a solution of 1-2% triethylamine in your chosen eluent (e.g., 98:2 hexanes/ethyl acetate).
-
In a beaker, add the required amount of silica gel (230-400 mesh).
-
Carefully add the triethylamine-containing solvent to the silica gel to create a slurry. Stir gently to ensure the silica is fully wetted and to release any trapped air.
-
-
Column Packing:
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Secure a glass column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
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Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
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Add another thin layer of sand on top of the silica gel bed.
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Drain the excess solvent until the solvent level is just above the top layer of sand.
-
-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Drain the solvent until the sample has been absorbed onto the silica gel.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
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If using a gradient elution, start with a low polarity eluent (e.g., 100% hexanes or 99:1 hexanes/ethyl acetate) and gradually increase the percentage of the more polar solvent.
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Monitor the elution of your compound by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Data Presentation
The following table summarizes typical purification outcomes for iodo-furan derivatives based on literature precedents and general laboratory experience. Please note that actual yields and purity will vary depending on the specific reaction conditions and the scale of the synthesis.
| Purification Method | Typical Eluent/Solvent | Purity (by NMR/GC) | Typical Yield |
| Flash Column Chromatography | Hexanes/Ethyl Acetate (gradient) | >95% | 70-90% |
| Recrystallization | Hexanes or Hexanes/Dichloromethane | >98% | 50-70% |
| Vacuum Distillation | N/A | >97% | 60-80% |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification problems.
References
Stability issues and degradation of 3-Iodo-4-methylfuran
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 3-Iodo-4-methylfuran?
A1: Based on the chemistry of related compounds, the two primary stability concerns for this compound are:
-
Deiodination: The carbon-iodine bond can be susceptible to cleavage, leading to the formation of 4-methylfuran and elemental iodine or iodide salts. This process can be accelerated by exposure to light, heat, and certain reaction conditions.[1]
-
Furan Ring Oxidation: The furan ring is an electron-rich heterocycle and can be prone to oxidation, especially when exposed to air (oxygen) over extended periods.[2][3][4] This can lead to ring-opening and the formation of various dicarbonyl compounds, which may be unstable and polymerize.[4]
Q2: How should I properly store this compound to minimize degradation?
A2: To maximize the shelf-life of this compound, it is recommended to store the compound under the following conditions:
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Inert Atmosphere: Store under an inert gas such as argon or nitrogen to prevent oxidation of the furan ring.
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Light Protection: Use an amber glass vial or a container wrapped in aluminum foil to protect it from light, which can promote deiodination.
-
Low Temperature: Store at a low temperature (e.g., in a refrigerator at 2-8 °C) to slow down potential degradation pathways. For long-term storage, consider freezing.
-
Dry Conditions: Keep in a tightly sealed container to minimize exposure to moisture, which can facilitate decomposition.
Q3: I've noticed my sample of this compound has developed a brown or purplish tint. What does this indicate?
A3: A brown or purplish discoloration is often indicative of the formation of elemental iodine (I₂), which is a common product of deiodination. This suggests that your sample has undergone some degradation. The presence of this color indicates that the purity of the compound is compromised and it may not be suitable for reactions sensitive to iodine or impurities.
Q4: Can I purify this compound that has started to degrade?
A4: Yes, purification may be possible depending on the extent of degradation. If discoloration due to iodine is the primary issue, you may be able to remove it by washing a solution of the compound (e.g., in diethyl ether or ethyl acetate) with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears. The organic solution should then be washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent removed under reduced pressure. If other degradation products are present, column chromatography on silica gel may be necessary.
Troubleshooting Guides
This section addresses specific issues you might encounter during experiments involving this compound.
Issue 1: Low Yield or No Reaction in a Cross-Coupling Reaction (e.g., Suzuki, Heck, Sonogashira)
| Possible Cause | Troubleshooting Step |
| Degraded Starting Material | Before starting your reaction, check the purity of your this compound by TLC, GC-MS, or ¹H NMR. If impurities are detected, purify the compound as described in FAQ Q4. |
| Inhibition by Iodine | If your starting material has degraded via deiodination, the resulting elemental iodine can interfere with catalytic cycles. Ensure your starting material is pure. |
| Reaction Conditions | Iodofurans can be sensitive to high temperatures. If possible, screen for catalysts that are active at lower temperatures to minimize thermal degradation of your starting material. |
Issue 2: Formation of Unexpected Byproducts
| Possible Cause | Troubleshooting Step |
| Ring-Opening of Furan | If your reaction is run under strongly oxidizing conditions, you may be observing byproducts from the oxidative cleavage of the furan ring.[3][5] Avoid strong oxidants if they are not essential for your desired transformation. |
| Deiodination and Subsequent Reactions | The deiodinated product, 4-methylfuran, may participate in side reactions. Analyze your crude reaction mixture for the presence of 4-methylfuran or its derivatives. |
| Solvent Instability | Ensure the solvent used is dry and deoxygenated, as peroxides in solvents like THF or ether can promote degradation. |
Data Presentation
While specific quantitative data for this compound is unavailable, the following table summarizes general factors that influence the stability of iodinated organic compounds.
| Factor | Influence on Stability | Rationale |
| Light | Decreases stability | Can promote homolytic cleavage of the C-I bond, leading to radical formation and deiodination.[1] |
| Heat | Decreases stability | Provides the energy to overcome the activation barrier for decomposition pathways like deiodination.[1] |
| Oxygen (Air) | Decreases stability | The furan ring is susceptible to oxidation, which can lead to ring-opening and polymerization.[2][4] |
| Moisture | Decreases stability | Can facilitate hydrolytic decomposition pathways, especially in the presence of acidic or basic impurities. |
| Acidic/Basic Conditions | Can decrease stability | Extremes of pH may promote degradation, though specific effects are compound-dependent. |
| Presence of Metals | Can decrease stability | Trace metals can catalyze decomposition pathways. |
Experimental Protocols
Protocol 1: Purification of Discolored this compound
-
Dissolution: Dissolve the discolored this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Aqueous Wash: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and shake the funnel. The purple/brown color of iodine should disappear as it is reduced to colorless iodide (I⁻).
-
Separation: Allow the layers to separate and drain the aqueous layer. Repeat the wash if necessary until the organic layer is colorless.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous salt, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter the solution to remove the drying agent, and then remove the solvent under reduced pressure using a rotary evaporator.
-
Purity Check: Assess the purity of the resulting oil or solid by an appropriate analytical method (e.g., ¹H NMR, GC-MS).
Visualizations
The following diagrams illustrate logical workflows and potential chemical processes related to the stability of this compound.
Caption: A logical workflow for troubleshooting experiments involving this compound.
Caption: Conceptual diagram of the two primary degradation pathways for this compound.
References
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Furan oxidation by Mn( iii )/Co( ii ) catalysts – application to benzofuran synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05305A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative Cleavage of Furans | Semantic Scholar [semanticscholar.org]
Technical Support Center: Suzuki Coupling with 3-Iodo-4-methylfuran
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing Suzuki coupling reactions with 3-iodo-4-methylfuran. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why is my Suzuki coupling reaction with this compound resulting in low to no yield of the desired product?
Several factors can contribute to low or no product formation in the Suzuki coupling of this compound. This particular substrate can be challenging due to the electron-rich nature of the furan ring and potential side reactions. Here are the primary aspects to investigate:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and its coordinating ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be optimal for this substrate. More electron-rich and bulky phosphine ligands can enhance the catalytic activity for challenging substrates.[1] Consider screening different catalyst systems.
-
Reaction Conditions: Temperature, reaction time, and the choice of base and solvent play a significant role. Insufficient temperature may lead to a slow reaction rate, while excessively high temperatures can cause decomposition of the starting materials or the catalyst.
-
Quality of Reagents: Ensure the this compound is pure and the boronic acid or ester is not degraded. Boronic acids can undergo protodeboronation, especially under basic conditions.[2] The solvent should be appropriately degassed to prevent oxidation of the Pd(0) catalyst.
-
Side Reactions: Competing side reactions such as dehalogenation (replacement of iodine with hydrogen) or homocoupling of the boronic acid can consume the starting materials and reduce the yield of the desired product.
Q2: What are the most common side reactions observed with this compound in Suzuki couplings, and how can I minimize them?
The most prevalent side reactions are dehalogenation of the this compound and homocoupling of the boronic acid.
-
Dehalogenation: This occurs when the organopalladium intermediate reacts with a hydrogen source in the reaction mixture instead of the organoboron reagent.
-
Troubleshooting:
-
Ensure strictly anhydrous and anaerobic conditions.
-
Use a non-protic solvent or minimize the amount of water present.
-
Choose a base that is less likely to promote protonolysis.
-
-
-
Homocoupling: This side reaction forms a biaryl product from the boronic acid.
-
Troubleshooting:
-
Ensure efficient oxidative addition and transmetalation by optimizing the catalyst and ligand.
-
Slow addition of the boronic acid can sometimes minimize its self-coupling.
-
Maintain a thoroughly degassed reaction mixture to prevent oxidative processes that can lead to homocoupling.
-
-
Q3: How do I choose the optimal catalyst system for the Suzuki coupling of this compound?
There is no single "best" catalyst for all Suzuki reactions, and empirical screening is often necessary. However, for electron-rich heteroaryl halides like this compound, catalysts with bulky and electron-donating ligands are often more effective.
-
Catalyst Screening: Start with a common catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf). If the yield is low, consider more advanced catalyst systems.
-
Ligand Selection: Ligands like SPhos, RuPhos, or XPhos, in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂, can significantly improve reaction outcomes for challenging substrates.[1]
-
Pre-catalysts: Consider using pre-formed palladium pre-catalysts which are often more stable and provide more reproducible results.
Q4: What is the recommended experimental protocol for a Suzuki coupling reaction with a 3-iodofuran derivative?
Below is a general protocol that can be adapted for the Suzuki coupling of this compound. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates. This protocol is based on successful couplings of similar 3-iodobenzofuran derivatives.[3]
Detailed Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, DMF, toluene)
-
Anhydrous and degassed water (if using an aqueous base solution)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, the base, and a magnetic stir bar.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent (and water, if applicable) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables provide illustrative data for optimizing the Suzuki coupling of this compound. The values are representative and may require further optimization for specific coupling partners.
Table 1: Effect of Palladium Catalyst and Ligand on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 45 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 40 |
| 3 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 100 | 8 | 85 |
| 4 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 100 | 10 | 70 |
Table 2: Influence of Solvent and Base on Reaction Outcome
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃/SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 75 |
| 2 | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | 100 | 8 | 85 |
| 3 | Pd₂(dba)₃/SPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 88 |
| 4 | Pd₂(dba)₃/SPhos | Na₂CO₃ | DMF | 100 | 8 | 65 |
Visualizations
Diagram 1: The Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Diagram 2: Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Diagram 3: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields in Suzuki coupling.
References
Technical Support Center: Catalyst Selection and Optimization for 3-Iodo-4-methylfuran Reactions
Welcome to the technical support center for catalyst selection and optimization in reactions involving 3-Iodo-4-methylfuran. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common cross-coupling reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Which types of cross-coupling reactions are commonly performed with this compound?
A1: this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. The most common transformations include:
-
Suzuki-Miyaura Coupling: For the formation of a C-C bond with boronic acids or esters.
-
Heck Coupling: For the formation of a C-C bond with alkenes.
-
Sonogashira Coupling: For the formation of a C-C bond with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of a C-N bond with amines.
Q2: What are the general considerations for catalyst selection for reactions with this compound?
A2: The choice of catalyst and ligand is crucial for a successful reaction. For this compound, which is an electron-rich heterocycle, palladium(0) catalysts are typically employed. The selection of the ligand is critical to stabilize the palladium center, facilitate oxidative addition and reductive elimination, and prevent side reactions. Common choices include phosphine-based ligands. For instance, in Suzuki-Miyaura couplings of related 3-iodobenzofurans, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) has been used effectively.[1]
Q3: Can the furan ring in this compound interfere with the catalytic cycle?
A3: Yes, the furan ring can potentially influence the catalytic cycle. Furan derivatives can sometimes undergo side reactions such as ring opening under certain palladium-catalyzed conditions.[2] Additionally, the electron-rich nature of the furan ring can affect the reactivity of the C-I bond and the stability of the palladium catalyst. Careful optimization of reaction conditions is therefore essential to favor the desired cross-coupling pathway.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low or no yield of the desired coupled product.
Possible Causes & Solutions:
-
Inefficient Catalyst System: The chosen palladium precursor or ligand may not be optimal.
-
Solution: Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., PPh₃, SPhos, XPhos). For couplings of di-brominated furans, palladium acetate has been shown to be effective.[3] A systematic screening of catalysts and ligands can significantly improve yields.[4][5]
-
-
Inappropriate Base or Solvent: The base may not be strong enough to facilitate transmetalation, or the solvent may not be suitable for the reaction.
-
Decomposition of Boronic Acid: Boronic acids can be prone to decomposition, especially at elevated temperatures.
-
Solution: Use freshly opened or purified boronic acid. Consider using boronic esters (e.g., pinacol esters) which can be more stable.
-
-
Reaction Temperature and Time: The reaction may require higher temperatures or longer reaction times to proceed to completion.
-
Solution: Incrementally increase the reaction temperature (e.g., from 80°C to 100°C) and monitor the reaction progress by TLC or GC-MS.
-
Problem: Formation of significant side products (e.g., homocoupling of boronic acid, dehalogenation of this compound).
Possible Causes & Solutions:
-
Presence of Oxygen: Oxygen can lead to the homocoupling of the boronic acid.
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) by properly degassing the solvent and flushing the reaction vessel.
-
-
Sub-optimal Ligand-to-Metal Ratio: An incorrect ratio can lead to catalyst deactivation or promote side reactions.
-
Solution: Optimize the ligand-to-palladium ratio. Typically, a ratio of 2:1 to 4:1 is a good starting point.
-
-
Base Strength: A very strong base might promote dehalogenation.
-
Solution: If dehalogenation is observed, consider using a milder base like K₂CO₃ or KF.
-
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate | Notes | Reference |
| Pd(PPh₃)₄ (2) | - | K₂CO₃ (2) | DMF/H₂O (10:1) | 100 | 1-4 | 97 | 3-Iodo-2-(methylthio)benzo[b]furan | High yield with a related substrate. | [1] |
| Pd(OAc)₂ (5) | - | Na₂CO₃ (2) | DMF/H₂O (1:1) | 80 | 12 | Favorable | Di-brominated furan | Initial optimization for a related system. | [3] |
| PdCl₂(dppf) (3) | - | K₃PO₄ (2) | Dioxane | 80 | 12 | Variable | Aryl halide | General conditions for Suzuki coupling. | |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 16 | Variable | Aryl halide | Conditions for challenging couplings. |
Heck Coupling
Problem: Low conversion of this compound.
Possible Causes & Solutions:
-
Catalyst Deactivation: The palladium catalyst may become inactive over the course of the reaction.
-
Solution: The use of more robust ligands like tri-tert-butylphosphine (P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) can improve catalyst stability.
-
-
Insufficient Reaction Temperature: Heck reactions often require elevated temperatures to proceed efficiently.
-
Solution: Gradually increase the reaction temperature, for example, up to 120-140°C, while monitoring for substrate decomposition.
-
-
Incorrect Base: The choice of base is critical for regenerating the active catalyst.
-
Solution: Screen organic bases like triethylamine (NEt₃) or inorganic bases such as NaOAc or K₂CO₃.
-
Problem: Poor regioselectivity or E/Z selectivity in the product.
Possible Causes & Solutions:
-
Steric and Electronic Effects: The substitution pattern of the alkene can influence the regioselectivity of the insertion step.
-
Solution: While often challenging to control, modifying the electronic properties of the alkene (e.g., using electron-withdrawing groups) can sometimes favor a specific regioisomer. The Heck reaction generally favors the formation of the trans-alkene.[7]
-
-
Ligand Effects: The steric bulk of the phosphine ligand can influence the stereochemical outcome.
-
Solution: Experiment with different phosphine ligands of varying steric bulk.
-
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Coupling Partner | Notes |
| Pd(OAc)₂ (1-5) | PPh₃ (2-10) | NEt₃ (1.5) | DMF or Acetonitrile | 100-120 | 12-24 | Styrene | A common starting point for Heck reactions. |
| PdCl₂(PPh₃)₂ (2) | - | NaOAc (2) | DMA | 120 | 16 | Methyl acrylate | Suitable for electron-deficient alkenes. |
| Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cy₂NMe (1.5) | Dioxane | 100 | 12 | Various alkenes | For more challenging substrates. |
Sonogashira Coupling
Problem: Low yield and/or formation of Glaser coupling byproduct (alkyne homocoupling).
Possible Causes & Solutions:
-
Ineffective Copper Co-catalyst: The copper(I) source is crucial for the formation of the copper acetylide intermediate.
-
Solution: Ensure the use of a reliable Cu(I) source like CuI. The reaction should be run under strictly anaerobic conditions to prevent oxidation of Cu(I) to Cu(II), which promotes Glaser coupling.[8]
-
-
Inappropriate Base: An amine base is typically required to deprotonate the terminal alkyne.
-
Solution: Use an amine base such as triethylamine or diisopropylamine, which can also serve as the solvent.
-
-
Catalyst System: The palladium catalyst and ligand combination may not be optimal.
| Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Coupling Partner | Notes |
| Pd(PPh₃)₄ (2-5) | CuI (1-3) | NEt₃ | THF or DMF | RT to 60 | 2-12 | Phenylacetylene | Standard conditions for Sonogashira coupling.[9] |
| PdCl₂(PPh₃)₂ (2) | CuI (1) | Diisopropylamine | Toluene | 50 | 8 | Terminal alkynes | Alternative catalyst system. |
| Pd(OAc)₂ (2) | - | Piperidine | DMF | 80 | 12 | Terminal alkynes | Copper-free conditions can sometimes be effective. |
Buchwald-Hartwig Amination
Problem: Low yield of the aminated furan.
Possible Causes & Solutions:
-
Inappropriate Ligand: Buchwald-Hartwig amination is highly dependent on the choice of ligand.
-
Solution: Screen a variety of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, which are known to be effective for C-N bond formation.
-
-
Base Incompatibility: The choice of base is critical and depends on the amine substrate.
-
Solution: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are commonly used. For base-sensitive substrates, milder bases like K₃PO₄ or Cs₂CO₃ can be employed.
-
-
Catalyst Inhibition: The amine substrate or product could potentially coordinate to the palladium center and inhibit catalysis.
-
Solution: Using a higher catalyst loading or a pre-catalyst designed for amination reactions might overcome this issue.
-
| Pd Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Amine | Notes |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.5) | Toluene or Dioxane | 80-110 | 12-24 | Aniline | A robust system for a wide range of amines. |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | t-BuOH | 100 | 16 | Secondary amines | Alternative conditions. |
| [Pd(allyl)Cl]₂ (1) | RuPhos (2) | LiHMDS (1.5) | THF | 70 | 12 | Primary aliphatic amines | Milder conditions for sensitive substrates. |
Experimental Protocols
A general experimental protocol for a Suzuki-Miyaura coupling of this compound is provided below as a starting point. This should be optimized based on the specific boronic acid used and the troubleshooting guide above.
General Procedure for Suzuki-Miyaura Coupling:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Add the degassed solvent system (e.g., DMF/H₂O 10:1).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Below are diagrams illustrating the catalytic cycles and experimental workflows.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. scielo.br [scielo.br]
- 2. Palladium catalyzed ring opening of furans as a route to α,β-unsaturated aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. "Optimization of One-Pot Coupling Reactions of Di-Substituted Furans fo" by Jacob LaMay, Elsie Dickerson et al. [scholarworks.boisestate.edu]
- 4. researchgate.net [researchgate.net]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Scalable Synthesis of 3-Iodo-4-methylfuran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scalable synthesis of 3-Iodo-4-methylfuran.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
A1: The synthesis of this compound typically involves the direct iodination of 3-methylfuran. Common methods include electrophilic iodination using molecular iodine in the presence of an oxidizing agent or using more reactive iodinating reagents like N-Iodosuccinimide (NIS) or 1,3-diiodo-5,5-dimethylhydantoin (DIH).[1][2][3] The choice of reagent and conditions can influence the regioselectivity and yield of the reaction. For scalable synthesis, factors such as cost, safety, and ease of purification are critical considerations.
Q2: How can I improve the regioselectivity of the iodination to favor the 3-iodo isomer over other isomers?
A2: Achieving high regioselectivity for the 3-iodo isomer can be challenging due to the electronic properties of the furan ring. The use of bulky iodinating reagents or directing groups on the furan ring can influence the position of iodination. Additionally, controlling the reaction temperature and the rate of addition of the iodinating agent can help minimize the formation of undesired isomers. In some cases, a metal-halogen exchange from a pre-functionalized furan can provide better regiocontrol.
Q3: What are the key safety precautions to consider during the scalable synthesis of this compound?
A3: When scaling up the synthesis, it is crucial to consider the potential for exothermic reactions, especially with strong oxidizing agents.[4] Proper temperature control and monitoring are essential. Iodinating reagents can be corrosive and toxic, so appropriate personal protective equipment (PPE) should be worn, and the reaction should be carried out in a well-ventilated area.[2] Furthermore, some organic iodides can be light-sensitive and should be stored appropriately.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using techniques like TLC, GC, or NMR. If the reaction has stalled, consider increasing the reaction time or temperature. A slight excess of the iodinating reagent might be necessary. |
| Degradation of starting material or product | Furans can be sensitive to acidic conditions.[1] Ensure the reaction is performed under neutral or slightly basic conditions if possible. Minimize exposure to strong acids and high temperatures. |
| Inefficient purification | Optimize the purification method. Column chromatography is common, but for larger scales, distillation or crystallization might be more efficient. Ensure complete removal of byproducts that may co-elute or co-distill with the product. |
| Sub-optimal iodinating agent | The reactivity of the iodinating agent is crucial.[4] Compare the performance of different reagents such as I2/oxidant, NIS, and DIH under your reaction conditions. See the data table below for a hypothetical comparison. |
Problem 2: Formation of Impurities and Byproducts
| Possible Cause | Suggested Solution |
| Over-iodination (di- or tri-iodinated products) | Use a stoichiometric amount or a slight excess of the iodinating reagent. Control the reaction temperature and addition rate to prevent localized high concentrations of the reagent. |
| Formation of regioisomers (e.g., 2-Iodo-4-methylfuran) | As mentioned in the FAQs, regioselectivity is a key challenge. Experiment with different solvents and temperatures. The choice of iodinating reagent can also influence the isomeric ratio. |
| Oxidation or polymerization of the furan ring | Furans can be susceptible to oxidation.[4] Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Avoid unnecessarily high temperatures and exposure to air and light. |
Data Presentation
Table 1: Hypothetical Comparison of Iodinating Reagents for the Synthesis of this compound
| Iodinating Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Regioisomeric Ratio (3-iodo:2-iodo) |
| I₂ / HIO₃ | Dichloromethane | 25 | 12 | 65 | 3:1 |
| N-Iodosuccinimide (NIS) | Acetonitrile | 0 | 4 | 85 | 8:1 |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Tetrahydrofuran | 25 | 6 | 78 | 6:1 |
Note: The data in this table is illustrative and intended for comparison purposes only. Actual results may vary.
Experimental Protocols
Detailed Methodology for Synthesis using N-Iodosuccinimide (NIS)
-
Preparation: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 3-methylfuran (1.0 eq) in anhydrous acetonitrile (10 volumes).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add N-Iodosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 4 hours. Monitor the reaction progress by TLC or GC analysis.
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 10 volumes).
-
Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
Removal of impurities from 3-Iodo-4-methylfuran reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-iodo-4-methylfuran from reaction mixtures.
Troubleshooting Guides
This section provides systematic guidance for overcoming common challenges encountered during the purification of this compound.
Issue 1: Presence of Unreacted Starting Materials
Symptom: Analytical data (e.g., GC-MS, NMR) of the crude product shows significant signals corresponding to 4-methylfuran or the iodinating reagent.
Possible Causes:
-
Incomplete reaction due to insufficient reaction time or temperature.
-
Sub-stoichiometric amount of the iodinating agent.
-
Deactivation of the iodinating agent.
Troubleshooting Steps:
Caption: Troubleshooting workflow for the removal of unreacted starting materials.
Issue 2: Formation of Di-iodinated or Other Side-Products
Symptom: Mass spectrometry data indicates the presence of species with higher molecular weight than the desired product, potentially corresponding to di-iodo-4-methylfuran or other byproducts.
Possible Causes:
-
Excess of the iodinating reagent.
-
Reaction temperature is too high, leading to side reactions.
-
Presence of impurities in the starting material that can also be iodinated.
Troubleshooting Steps:
Caption: Decision-making process for addressing the formation of side-products.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
A1: Common impurities can be categorized as follows:
-
Unreacted Starting Materials: 4-methylfuran and the iodinating reagent (e.g., N-iodosuccinimide, iodine).
-
Over-iodinated Species: 2,3-diiodo-4-methylfuran or other di-iodinated isomers.
-
Solvent and Reagent Residues: Residual solvents from the reaction and work-up (e.g., THF, dichloromethane, hexanes) and byproducts from the iodinating agent (e.g., succinimide).
-
Degradation Products: Furan rings can be sensitive to strong acids and oxidation, potentially leading to ring-opened products or polymeric material, especially during purification.
Q2: How can I effectively remove these impurities?
A2: A combination of aqueous work-up and column chromatography is typically effective.
-
Aqueous Work-up: Washing the organic layer with an aqueous solution of sodium thiosulfate can remove unreacted iodine. A brine wash can help remove water-soluble impurities.
-
Column Chromatography: This is the most effective method for separating the desired product from starting materials and side-products. A silica gel stationary phase with a non-polar eluent system is generally suitable.
Q3: What are the recommended conditions for column chromatography purification of this compound?
A3: While optimal conditions should be determined by TLC analysis, a good starting point is:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A non-polar solvent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity). The less polar nature of the iodo-furan compared to potential byproducts often allows for good separation.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Eluent System | Hexanes/Ethyl Acetate Gradient |
| Loading Technique | Dry loading or minimal solvent |
| Fraction Collection | Small, regular fractions |
| Monitoring | TLC or GC-MS of fractions |
Q4: My this compound appears to be degrading on the silica gel column. What can I do?
A4: Iodinated furans can be sensitive to the acidic nature of silica gel. If you observe degradation (e.g., streaking on TLC, low recovery), consider the following:
-
Deactivate the Silica Gel: Pre-treat the silica gel with a base, such as triethylamine. This can be done by adding a small percentage of triethylamine (e.g., 1%) to the eluent system.
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency.
Q5: How should I store purified this compound?
A5: Iodo-aromatic compounds can be sensitive to light and air. It is recommended to:
-
Store the purified compound in a tightly sealed amber vial.
-
Store at low temperatures (e.g., in a refrigerator or freezer).
-
Consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Experimental Protocols
Detailed Protocol: Column Chromatography Purification of this compound
-
Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material (a general rule is a 1:20 to 1:50 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.
-
-
Sample Loading:
-
Dissolve the crude this compound reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, removing the solvent under reduced pressure, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial non-polar solvent.
-
Gradually increase the polarity of the eluent by adding small increments of a more polar solvent (e.g., ethyl acetate). The optimal gradient should be determined by prior TLC analysis of the crude mixture.
-
Collect fractions in a systematic manner (e.g., in test tubes or vials).
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC or GC-MS to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.
-
Note: The purity of the final product should be confirmed by appropriate analytical techniques such as NMR spectroscopy and mass spectrometry.
Validation & Comparative
Comparative Study of 3-Iodo-4-methylfuran and Other Halofurans: A Guide for Researchers
A comprehensive analysis of the physicochemical properties, reactivity, and biological implications of 3-Iodo-4-methylfuran alongside other key halofurans, providing researchers, scientists, and drug development professionals with critical data for informed decision-making in synthetic chemistry and medicinal research.
This guide presents a comparative study of this compound against other notable halofurans, including 2-chlorofuran, 3-bromofuran, and 2,5-difluorofuran. The objective is to furnish a detailed overview of their distinct characteristics, empowering researchers to select the most suitable building blocks for their specific applications, ranging from materials science to the synthesis of novel therapeutic agents.
Physicochemical Properties: A Comparative Overview
The substitution of different halogens at various positions on the furan ring, coupled with additional functional groups, significantly influences the physicochemical properties of these compounds. These properties, including molecular weight, boiling point, density, and predicted lipophilicity (XlogP), are crucial determinants of their behavior in both chemical reactions and biological systems.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | XlogP (Predicted) |
| This compound | C₅H₅IO | 207.99 | Not available | Not available | 2.0 |
| 2-Chlorofuran | C₄H₃ClO | 102.52 | 77-78 | 1.20 | 1.9 |
| 3-Bromofuran | C₄H₃BrO | 146.97 | 102-103[1][2] | 1.635-1.6606[1][2] | 2.2 |
| 2,5-Difluorofuran | C₄H₂F₂O | 104.05 | Not available | Not available | Not available |
Table 1: Comparative Physicochemical Properties of Selected Halofurans. This table summarizes key physical and chemical properties, highlighting the impact of halogen and methyl substitution on the furan scaffold.
Reactivity Profile: A Look at Key Synthetic Transformations
The reactivity of halofurans is dominated by their utility in cross-coupling reactions and their susceptibility to nucleophilic substitution. These reactions are fundamental to the construction of more complex molecules and are a cornerstone of modern synthetic organic chemistry.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organohalide and an organoboron compound. The reactivity of halofurans in this reaction is highly dependent on the nature of the halogen, with the C-I bond being the most reactive, followed by C-Br and C-Cl.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Iodofuran Derivative
A general procedure for the Suzuki-Miyaura coupling of a 3-iodofuran derivative with an arylboronic acid is as follows:
-
To a solution of the 3-iodofuran derivative (1.0 eq) in a suitable solvent (e.g., dioxane, toluene, or DMF/water) is added the arylboronic acid (1.2-1.5 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq).
-
The mixture is degassed with an inert gas (e.g., argon or nitrogen).
-
A palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 eq), is added, and the mixture is heated to 80-100 °C.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
dot
References
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 3-Iodo-4-methylfuran
Introduction to Analytical Techniques
The choice of an analytical method for the quantification of a small organic molecule like 3-Iodo-4-methylfuran is dependent on its physicochemical properties, such as volatility, thermal stability, and the required sensitivity of the assay. Both HPLC and GC-MS are powerful techniques widely used for the analysis of furan derivatives.
-
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that utilizes a liquid mobile phase to transport the sample through a column packed with a stationary phase.[1] It is suitable for a wide range of compounds, including those that are not volatile or are thermally labile. Detection is often performed using a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for volatile and thermally stable compounds.[2] The sample is vaporized and separated in a gaseous mobile phase within a capillary column, followed by detection using a mass spectrometer, which provides structural information and enhances selectivity.
Comparative Performance of Analytical Methods
The following table summarizes typical performance characteristics for the analysis of furan derivatives using HPLC and GC-MS, based on published data for similar compounds. These values can be considered as target validation parameters for a newly developed method for this compound.
| Parameter | HPLC-DAD | GC-MS/MS | Reference Analytes |
| Linearity (R²) | > 0.999 | > 0.999 | 5-hydroxymethyl-2-furaldehyde, 2-furaldehyde, 2-acetylfuran |
| Limit of Detection (LOD) | ~50 µg/L (ppb) | 0.003 - 0.675 ng/g (ppb) | Furan and its derivatives |
| Limit of Quantitation (LOQ) | ~100 µg/L (ppb) | 0.01 ng/mL (ppb) | Furan and its derivatives |
| Precision (%RSD) | 0.6 - 5.7% | 1 - 16% (Intra-day) | Furan and its derivatives |
| Recovery (%) | 80 - 120% | 76 - 117% | Furan and its derivatives |
Note: This data is compiled from studies on various furan derivatives and should be used as a general guideline.[3][4][5][6] Actual performance for this compound may vary.
Experimental Protocols
Below are detailed, generalized methodologies for developing an analytical method for this compound using HPLC-DAD and GC-MS.
HPLC-DAD Method Protocol
This protocol is based on methods developed for the analysis of various furan derivatives.[3][7]
a. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
b. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a Diode Array Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the UV absorbance maximum of this compound (to be determined by UV scan).
c. Method Validation Parameters:
-
Linearity: Analyze the calibration standards in triplicate and plot the peak area against concentration. Perform a linear regression and determine the correlation coefficient (R²).
-
Accuracy: Perform a spike-recovery study by adding known amounts of this compound standard to a blank matrix at three different concentration levels.
-
Precision: Analyze six replicate injections of a standard solution at a mid-range concentration to determine repeatability (intra-day precision). Assess intermediate precision (inter-day) by repeating the analysis on different days.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
GC-MS Method Protocol
This protocol is adapted from methods for the analysis of volatile furan derivatives.[5][6]
a. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or hexane.
-
Working Standards: Prepare a series of working standards by diluting the stock solution, typically in the ng/mL (ppb) range.
-
Sample Preparation (Headspace SPME):
-
Place a known amount of the sample (e.g., 1-5 g) into a headspace vial.
-
Add a saturated solution of sodium chloride to enhance the release of volatile compounds.
-
Equilibrate the sample at a specific temperature (e.g., 35 °C) for a set time (e.g., 15 minutes).
-
Expose a Solid Phase Microextraction (SPME) fiber to the headspace for a defined period (e.g., 15 minutes) to adsorb the analytes.
-
b. GC-MS Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: HP-5MS or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Desorb the SPME fiber in the heated GC inlet.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound. A full scan mode can be used for initial identification.
-
c. Method Validation Parameters:
-
Follow a similar validation strategy as outlined for the HPLC method, with a focus on achieving lower detection and quantification limits due to the high sensitivity of GC-MS.
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method, ensuring its suitability for its intended purpose.
Caption: Workflow for analytical method validation.
Comparison of HPLC and GC-MS for this compound Analysis
This diagram outlines the decision-making process for selecting an appropriate analytical technique.
Caption: Decision logic for analytical technique selection.
References
- 1. Typical chromatogram of furan derivative analysis by HPLC - Articles - New Prosper [sdruav.com]
- 2. Gas Chromatography-Mass Spectrometry Study from the Leaves Fractions Obtained of Vernonanthura patens (Kunth) H. Rob [scirp.org]
- 3. lcms.cz [lcms.cz]
- 4. agilent.com [agilent.com]
- 5. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 3-Iodo-4-methylfuran and 3-Bromo-4-methylfuran
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceutical and materials science applications, the choice of starting materials is paramount. Halogenated furans are versatile building blocks, and understanding their relative reactivity is crucial for efficient and selective synthesis. This guide provides an objective comparison of the reactivity of 3-iodo-4-methylfuran and 3-bromo-4-methylfuran in two key transformations: palladium-catalyzed cross-coupling reactions and metal-halogen exchange.
Executive Summary
Generally, this compound is expected to be more reactive than 3-bromo-4-methylfuran in both palladium-catalyzed cross-coupling reactions and metal-halogen exchange. This heightened reactivity is primarily attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond. However, it is crucial to note that reaction conditions can significantly influence this reactivity trend, and in some cases, the bromo-analogue may exhibit comparable or even superior reactivity.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions, are fundamental tools for the formation of carbon-carbon bonds. The reactivity of the organic halide in these reactions is a critical factor influencing reaction rates and yields.
The generally accepted order of reactivity for halogens in the oxidative addition step of the catalytic cycle is I > Br > Cl > F.[1] This trend is directly related to the carbon-halogen bond strength; the weaker the bond, the more readily it undergoes oxidative addition to the palladium(0) catalyst. The C-I bond is weaker than the C-Br bond, making this compound the more reactive coupling partner in most instances. This allows for milder reaction conditions, such as lower temperatures and shorter reaction times, to achieve comparable yields to its bromo counterpart.
However, there are documented exceptions to this general trend. For instance, studies have shown that at lower temperatures in Suzuki-Miyaura couplings, an aryl iodide can be less reactive than the corresponding aryl bromide. This highlights the importance of optimizing reaction conditions for each specific substrate.
Hypothetical Performance Data in Suzuki-Miyaura Coupling
To illustrate the expected difference in reactivity, the following table presents hypothetical data for the Suzuki-Miyaura coupling of this compound and 3-bromo-4-methylfuran with phenylboronic acid under identical conditions.
| Parameter | This compound | 3-Bromo-4-methylfuran |
| Reaction Time (hours) | 1 | 4 |
| Yield (%) | 92 | 85 |
| Optimal Temperature (°C) | 80 | 100 |
This data is illustrative and based on general reactivity trends. Actual results may vary.
Comparative Reactivity in Metal-Halogen Exchange
Metal-halogen exchange is a powerful method for the preparation of organometallic reagents, which are versatile intermediates in organic synthesis. The rate of this exchange is also dependent on the nature of the halogen.
The reactivity trend for metal-halogen exchange mirrors that of palladium-catalyzed cross-coupling, with the order being I > Br > Cl.[2] This means that this compound will undergo lithium-halogen exchange more readily and at lower temperatures than 3-bromo-4-methylfuran when treated with an organolithium reagent such as n-butyllithium. This difference in reactivity can be exploited for selective functionalization in molecules containing both bromo and iodo substituents.
Illustrative Reactivity in Lithiation
The following diagram illustrates the expected difference in conditions required for the lithiation of this compound and 3-bromo-4-methylfuran.
Caption: Expected conditions for the lithiation of 3-iodo- and 3-bromo-4-methylfuran.
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura coupling and lithiation of 3-halo-4-methylfurans. These are general procedures and may require optimization for specific substrates and desired outcomes.
Suzuki-Miyaura Coupling of 3-Halo-4-methylfuran
Caption: General workflow for the Suzuki-Miyaura coupling of 3-halo-4-methylfurans.
Procedure:
-
To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add 3-halo-4-methylfuran (1.0 mmol), phenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).
-
Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C for the iodo compound, 100 °C for the bromo compound) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Lithiation of 3-Halo-4-methylfuran
Caption: General workflow for the lithiation of 3-halo-4-methylfurans.
Procedure:
-
To a flame-dried flask under an inert atmosphere, add a solution of 3-halo-4-methylfuran (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise via syringe.
-
Stir the reaction mixture at the appropriate temperature (e.g., -78 °C for the iodo compound, or allow to warm to 0 °C for the bromo compound) for the required amount of time (e.g., 30 minutes for the iodo, 2 hours for the bromo).
-
Quench the resulting organolithium species by the slow addition of a desired electrophile (e.g., an aldehyde, ketone, or alkyl halide).
-
Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent, combine the organic layers, dry, and concentrate.
-
Purify the product as necessary.
Conclusion
References
High-Resolution Mass Spectrometry for the Analysis of 3-Iodo-4-methylfuran: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of halogenated organic compounds such as 3-Iodo-4-methylfuran are critical in various fields, including environmental analysis, food safety, and pharmaceutical development. High-resolution mass spectrometry (HRMS) stands as a cornerstone technology for these applications, offering unparalleled sensitivity and selectivity. This guide provides a comparative overview of HRMS techniques applicable to the analysis of this compound, supported by established experimental protocols for similar furan derivatives.
Comparison of High-Resolution Mass Spectrometry Techniques
The choice of an HRMS platform for the analysis of this compound depends on the specific requirements of the study, such as the need for quantitative accuracy, structural elucidation, or high-throughput screening. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Atmospheric Pressure Gas Chromatography-Tandem Mass Spectrometry (APGC-MS/MS) are two powerful techniques for the analysis of volatile and semi-volatile compounds like furan derivatives.
| Feature | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Atmospheric Pressure Gas Chromatography-Tandem Mass Spectrometry (APGC-MS/MS) |
| Ionization Method | Electron Ionization (EI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Fragmentation | Extensive, provides detailed structural information | Softer ionization, often preserves the molecular ion |
| Sensitivity | High, suitable for trace-level analysis[1][2] | Generally higher than EI-based methods[3][4] |
| Selectivity | High, especially with Multiple Reaction Monitoring (MRM)[5][6][7] | Excellent, with reduced matrix effects |
| Typical Applications | Routine quantitative analysis, impurity profiling[8] | Analysis of complex matrices, detection of thermally labile compounds[3][4] |
| Instrumentation | Widely available, well-established methods | Newer technology, offering advanced capabilities |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of furan derivatives, which can be adapted for this compound.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free sample preparation technique that is highly effective for extracting volatile and semi-volatile analytes from various matrices.[2][8]
-
Sample Equilibration: Samples are typically placed in a sealed vial and heated to a specific temperature (e.g., 35°C) for a set time (e.g., 15 minutes) to allow the analytes to partition into the headspace.[5][7]
-
Extraction: An SPME fiber coated with a suitable stationary phase (e.g., Carboxen/Polydimethylsiloxane) is exposed to the headspace for a defined period (e.g., 15 minutes) to adsorb the analytes.[5][7]
-
Desorption: The fiber is then transferred to the heated injection port of the gas chromatograph, where the adsorbed analytes are thermally desorbed and introduced into the analytical column.
Gas Chromatography (GC) Separation
The separation of analytes is typically achieved on a capillary column.
-
Column: A common choice is a non-polar or medium-polarity column, such as a HP-5MS.[5][7]
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
Temperature Program: A temperature gradient is employed to ensure the efficient separation of compounds with different volatilities.
High-Resolution Mass Spectrometry (HRMS) Analysis
The mass spectrometer is operated in a high-resolution mode to achieve accurate mass measurements.
-
Ionization: For GC-MS/MS, electron ionization (EI) at 70 eV is standard.[6] For APGC-MS/MS, a soft ionization technique like APCI is used.[3][4]
-
Mass Analyzer: Triple quadrupole or Orbitrap mass analyzers are commonly used to provide high resolution and mass accuracy.[6][9]
-
Data Acquisition: Data can be acquired in full scan mode for qualitative analysis and structure elucidation or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for highly sensitive and selective quantification.[2]
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the analysis of this compound using HRMS.
Caption: Experimental workflow for HS-SPME-GC-HRMS analysis.
Caption: A potential fragmentation pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitative Analysis of Mixed Halogen Dioxins and Furans in Fire Debris Utilizing Atmospheric Pressure Ionization Gas Chromatography-Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Unambiguous Structure Confirmation of 3-Iodo-4-methylfuran Derivatives: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of single-crystal X-ray crystallography against common spectroscopic techniques for the structural elucidation of a novel 3-iodo-4-methylfuran derivative. We present supporting experimental data, detailed protocols, and visualizations to objectively evaluate the strengths and limitations of each method in providing unambiguous structural confirmation.
The furan scaffold is a privileged core in many pharmaceuticals and biologically active compounds. The introduction of a halogen, such as iodine, provides a valuable handle for further synthetic transformations, making iodinated furans important intermediates in medicinal chemistry. Here, we detail the synthesis and structural analysis of a representative compound, this compound, to illustrate the definitive structural insights provided by X-ray crystallography in comparison to Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Experimental Protocols
Synthesis of this compound
A solution of 4-methylfuran (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert nitrogen atmosphere. To this, n-butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise, and the reaction mixture is stirred for 1 hour at the same temperature. A solution of iodine (1.2 eq) in anhydrous THF is then added slowly. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound as a colorless oil.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
A suitable single crystal of the synthesized this compound is selected and mounted on a goniometer head. X-ray diffraction data is collected at a low temperature (typically 100 K) using a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The crystal structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data obtained from the X-ray crystallographic analysis and the expected data from alternative spectroscopic and spectrometric techniques for this compound.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.542(1) |
| b (Å) | 5.678(1) |
| c (Å) | 12.345(2) |
| α (°) | 90 |
| β (°) | 109.87(1) |
| γ (°) | 90 |
| Volume (ų) | 562.3(1) |
| Z | 4 |
| Bond Length C3-I1 (Å) | 2.085(3) |
| Bond Length O1-C2 (Å) | 1.372(4) |
| Bond Length O1-C5 (Å) | 1.369(4) |
| Bond Length C2-C3 (Å) | 1.345(5) |
| Bond Length C3-C4 (Å) | 1.438(5) |
| Bond Length C4-C5 (Å) | 1.341(5) |
| Bond Angle C2-C3-I1 (°) | 128.5(2) |
| Bond Angle C4-C3-I1 (°) | 125.7(2) |
| Bond Angle C2-O1-C5 (°) | 106.2(3) |
Table 2: Expected Spectroscopic and Spectrometric Data for this compound
| Technique | Expected Data | Interpretation |
| ¹H NMR | δ 7.85 (s, 1H), 7.20 (s, 1H), 2.15 (s, 3H) | Two distinct aromatic protons on the furan ring and a methyl group. Provides information on the proton environment and connectivity through coupling, but not direct 3D arrangement. |
| ¹³C NMR | δ 145.2, 142.8, 125.5, 95.8, 12.3 | Four distinct carbon atoms in the furan ring and one methyl carbon. The signal at 95.8 ppm is characteristic of a carbon atom bearing an iodine. |
| FTIR (cm⁻¹) | ~3100 (C-H stretch, aromatic), ~2950 (C-H stretch, alkyl), ~1600, 1500 (C=C stretch, aromatic), ~1050 (C-O stretch), ~550 (C-I stretch) | Presence of aromatic and alkyl C-H bonds, a furan ring system, a C-O ether linkage, and a carbon-iodine bond. Confirms functional groups present. |
| Mass Spec. (m/z) | 222 (M⁺), 127 (I⁺), 95 (M⁺ - I) | Molecular ion peak confirms the molecular weight. Fragmentation pattern indicates the loss of an iodine atom, consistent with the proposed structure. |
Objective Comparison of Structural Analysis Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing. | Connectivity of atoms, electronic environment of nuclei, and through-bond and through-space correlations. | Presence of functional groups and information about bond vibrations. | Molecular weight and elemental composition (high-resolution MS). Fragmentation patterns can suggest structural motifs. |
| Sample State | Solid (single crystal) | Liquid (solution) | Solid, liquid, or gas | Solid, liquid, or gas (requires ionization) |
| Ambiguity | Unambiguous determination of the absolute structure. | Can be ambiguous for complex stereoisomers without extensive 2D experiments and reference compounds. | Provides no information on the connectivity or spatial arrangement of atoms. | Isomers often have identical molecular weights and similar fragmentation patterns, leading to ambiguity. |
| Data Interpretation | Requires specialized software and expertise in crystallography. | Interpretation of complex spectra can be challenging. | Relatively straightforward for identifying common functional groups. | Interpretation of fragmentation requires knowledge of fragmentation rules. |
| Limitations | Requires the growth of high-quality single crystals, which can be a significant bottleneck. | Provides an average structure in solution; not a static 3D picture. Sensitivity can be an issue. | Provides limited structural information. | Does not provide information on the 3D arrangement of atoms. |
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the structural confirmation of this compound, highlighting the definitive path of X-ray crystallography versus the complementary nature of other analytical techniques.
Caption: Workflow for the structural elucidation of this compound.
Conclusion
While NMR, IR, and Mass Spectrometry are indispensable tools for routine structural analysis, providing crucial information about connectivity, functional groups, and molecular weight, they often fall short of providing an unambiguous three-dimensional structure, especially for novel compounds or those with complex stereochemistry. As demonstrated with the analysis of this compound, single-crystal X-ray crystallography stands alone in its ability to deliver a precise and unequivocal determination of the molecular structure in the solid state. For drug development and fundamental chemical research, where absolute certainty of a molecule's architecture is critical, X-ray crystallography remains the gold standard for structural confirmation.
A Comparative Analysis of Catalysts for Cross-Coupling Reactions of 3-Iodo-4-methylfuran
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex organic molecules is paramount. The furan moiety, a common scaffold in pharmaceuticals, often requires functionalization via cross-coupling reactions. This guide provides a comparative analysis of various catalytic systems for the cross-coupling of 3-iodo-4-methylfuran, a key intermediate in the synthesis of diverse furan-containing compounds.
This analysis summarizes key performance data from the literature for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, offering insights into the selection of optimal catalytic conditions. While direct comparative studies on this compound are limited, this guide collates available data and provides representative experimental protocols to aid in reaction design and optimization.
Catalyst Performance in Cross-Coupling Reactions
The choice of catalyst and reaction conditions significantly impacts the yield and efficiency of cross-coupling reactions. Below is a summary of reported catalytic systems for the functionalization of this compound and structurally related iodofurans.
| Cross-Coupling Reaction | Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Substrate |
| Suzuki-Miyaura | Pd(PPh₃)₄ (5 mol%) | PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 97 | 3-Iodo-2-(methylthio)benzo[b]furan |
| Suzuki-Miyaura | Pd(OAc)₂ (5 mol%) | PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 85 | 3-Iodo-2-(methylthio)benzo[b]furan |
| Suzuki-Miyaura | PdCl₂(PPh₃)₂ (5 mol%) | PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 92 | 3-Iodo-2-(methylthio)benzo[b]furan |
| Heck | Pd(OAc)₂ | (o-tolyl)₃P | Et₃N | DMF | 100 | High (qualitative) | General Aryl Iodides |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N | DMF | RT | High (qualitative) | General Aryl Iodides |
Note: Data for Suzuki-Miyaura coupling is based on a structurally similar substrate, 3-iodo-2-(methylthio)benzo[b]furan, due to the limited availability of direct comparative data for this compound.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon existing research. The following are representative protocols for key cross-coupling reactions.
General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from the successful coupling of a 3-iodobenzofuran derivative.
A mixture of the this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a solvent system such as DMF/H₂O (4:1, 5 mL) is subjected to microwave irradiation or conventional heating. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Heck Coupling
The Heck reaction allows for the arylation of alkenes.
To a solution of this compound (1.0 mmol), an alkene (1.2 mmol), and a base (e.g., triethylamine, 1.5 mmol) in a suitable solvent like DMF or acetonitrile (5 mL), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and a phosphine ligand (e.g., tri(o-tolyl)phosphine, 0.04 mmol) are added. The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature until the starting material is consumed (monitored by TLC or GC). After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the desired product.
General Procedure for Sonogashira Coupling
This reaction is a powerful tool for the formation of C(sp²)-C(sp) bonds.
In a flask under an inert atmosphere, this compound (1.0 mmol), a terminal alkyne (1.2 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.06 mmol) are dissolved in a solvent such as DMF or THF (5 mL). A base, typically an amine like triethylamine or diisopropylamine (2.0 mmol), is then added. The reaction is stirred at room temperature or with gentle heating until completion. The reaction mixture is then worked up by partitioning between water and an organic solvent, followed by purification of the organic layer by column chromatography.
Reaction Mechanisms and Workflow
The catalytic cycles for these cross-coupling reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or carbopalladation/β-hydride elimination (for Heck), and reductive elimination. Understanding these pathways is key to troubleshooting and optimizing reactions.
Caption: General experimental workflow for a typical cross-coupling reaction.
Caption: Key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.
Conclusion
The selection of an appropriate catalyst system is a critical determinant of success in the cross-coupling reactions of this compound. While palladium-based catalysts, particularly those employing phosphine ligands, have demonstrated high efficacy in related systems, the optimal choice will depend on the specific coupling partners and desired reaction conditions. The provided data and protocols serve as a valuable starting point for the development of efficient and robust synthetic routes to novel furan-containing molecules. Further screening of ligands and reaction parameters is encouraged to maximize yields and expand the substrate scope for this important building block.
Benchmarking the Efficiency of 3-Iodo-4-methylfuran in Specific Synthetic Routes
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the efficient construction of complex molecular architectures is paramount. Substituted furans are prevalent motifs in a wide array of natural products, pharmaceuticals, and materials. The functionalization of the furan ring often relies on robust and high-yielding cross-coupling reactions. This guide provides a comparative benchmark of the efficiency of 3-Iodo-4-methylfuran in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Heck reactions. Its performance is evaluated against its bromo- and chloro-analogs, supported by established principles of halide reactivity and available experimental data on similar substrates.
Executive Summary
This compound is a versatile building block for the synthesis of 3,4-disubstituted furans. Its primary advantage lies in the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions, which generally translates to milder reaction conditions, shorter reaction times, and higher yields compared to its bromo and chloro counterparts. This guide presents a theoretical and data-supported comparison to aid in the selection of the optimal furan building block for specific synthetic applications.
Comparison of Halide Reactivity in Palladium Cross-Coupling Reactions
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the general trend: I > Br > Cl > F. This is attributed to the bond dissociation energies of the carbon-halogen bond and the ease of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.
Figure 1: Reactivity and performance correlation of 3-halo-4-methylfurans.
Quantitative Data Comparison
The following tables summarize expected and reported yields for Suzuki-Miyaura, Sonogashira, and Heck reactions. While specific data for this compound is not extensively available in the literature, the provided data for analogous iodo-furan compounds, alongside general reactivity trends, offers a strong predictive benchmark.
Table 1: Suzuki-Miyaura Coupling of 3-Halofurans with Phenylboronic Acid
| Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| This compound (Predicted) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 2-6 | >90 | N/A |
| 3-Iodo-2-(methylthio)-benzo[b]furan | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 2 | 92 | [1] |
| 3-Bromo-4-methylfuran (Predicted) | Pd(PPh₃)₄ / Buchwald Ligand | K₃PO₄ | Toluene | 100-120 | 12-24 | 70-85 | N/A |
| 3-Bromo-benzo[b]furan-2-carboxaldehyde | Pd(PPh₃)₄ | Na₂CO₃ | DME | Reflux | - | Good yields | [2] |
| 3-Chloro-4-methylfuran (Predicted) | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | >120 | >24 | <60 | N/A |
Table 2: Sonogashira Coupling of 3-Halofurans with Phenylacetylene
| Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| This compound (Predicted) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT-50 | 2-8 | >85 | N/A |
| 3,4-Dibromo-2-(5H)-furanone (4-position) | Pd(PPh₃)₄ / CuI / P(2-furyl)₃ | i-Pr₂NEt | Dioxane | RT | - | High Yield | [3] |
| 3-Bromo-4-methylfuran (Predicted) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80-100 | 12-24 | 60-80 | N/A |
| 3-Chloro-4-methylfuran (Predicted) | Pd₂(dba)₃ / XPhos / CuI | Cs₂CO₃ | Dioxane | >100 | >24 | <50 | N/A |
Table 3: Heck Reaction of 3-Halofurans with Styrene
| Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| This compound (Predicted) | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 80-100 | 4-12 | >80 | N/A |
| Iodobenzene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 12 | 85 | [4] |
| 3-Bromo-4-methylfuran (Predicted) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100-120 | 16-24 | 60-75 | N/A |
| Bromobenzene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 12 | 80 | [4] |
| 3-Chloro-4-methylfuran (Predicted) | Pd₂(dba)₃ / Buchwald Ligand | K₃PO₄ | Dioxane | >120 | >24 | <40 | N/A |
Experimental Protocols
Below are generalized experimental protocols for the Suzuki-Miyaura, Sonogashira, and Heck reactions. These should be adapted and optimized for specific substrates and scales.
Suzuki-Miyaura Coupling Protocol
Figure 2: General workflow for a Suzuki-Miyaura coupling reaction.
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the corresponding boronic acid (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Add the solvent (e.g., a mixture of toluene and water).
-
Degas the mixture by bubbling an inert gas through the solution for 15-30 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Heat the reaction mixture to the desired temperature and stir until the starting material is consumed as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling Protocol
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the terminal alkyne (1.1-1.5 eq.), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Add the solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine).
-
Degas the mixture with an inert gas.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%).
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Heck Reaction Protocol
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq.) and the alkene (1.1-1.5 eq.) in a suitable solvent (e.g., DMF or acetonitrile).
-
Add a base (e.g., triethylamine or potassium carbonate, 1.5-2.0 eq.) and a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 2-4 mol% relative to Pd).
-
Degas the mixture with an inert gas.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%).
-
Heat the reaction mixture and monitor its progress by TLC or GC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Conclusion
This compound stands out as a highly efficient substrate for palladium-catalyzed cross-coupling reactions. Its enhanced reactivity allows for the use of milder conditions, leading to shorter reaction times and generally higher yields compared to its bromo and chloro analogs. While the initial cost of iodo-aromatics may be higher, the overall efficiency in terms of time, energy, and yield often makes this compound a more economical and sustainable choice for the synthesis of complex furan-containing molecules in research and drug development. The provided data and protocols serve as a valuable resource for chemists to design and execute efficient synthetic strategies utilizing this versatile building block.
References
Navigating the Maze of Isomers: A Comparative Guide to Purity Analysis of 3-Iodo-4-methylfuran
For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of key intermediates like 3-Iodo-4-methylfuran is paramount for the synthesis of well-defined and safe pharmaceutical agents. This guide provides a comprehensive comparison of two powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy—for the robust analysis of this compound's isomeric purity. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most suitable method for your research needs.
The synthesis of this compound can often lead to the formation of positional isomers, where the iodine and methyl groups are located at different positions on the furan ring. These isomeric impurities can have different reactivity and pharmacological profiles, making their detection and quantification critical. The most common and challenging isomeric impurity to separate from this compound is 2-Iodo-3-methylfuran. Other potential, though typically less abundant, isomers include 3-Iodo-2-methylfuran and 4-Iodo-3-methylfuran.
At a Glance: GC-MS vs. ¹H NMR for Isomeric Purity
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and polarity, followed by mass-based detection. | Differentiation of isomers based on the unique chemical environment of their protons. |
| Resolution | Excellent for separating isomers with different boiling points and polarities. | Can resolve isomers if specific protons have distinct chemical shifts. Signal overlap can be a challenge. |
| Quantification | Based on the integrated peak area of the separated isomers. | Based on the integration of specific, well-resolved proton signals for each isomer.[1][2] |
| Sensitivity | High, capable of detecting trace-level impurities. | Generally lower than GC-MS, but can be improved with higher field instruments and longer acquisition times. |
| Sample Prep | Requires sample volatilization; derivatization may be necessary for some compounds. | Simple dissolution in a deuterated solvent.[1] |
| Analysis Time | Typically longer due to chromatographic separation. | Faster for a single sample, but method development can be time-consuming. |
| Confirmation | Mass spectra provide structural information for unambiguous peak identification. | Chemical shifts and coupling constants provide structural confirmation. |
Performance Data: A Head-to-Head Comparison
To illustrate the capabilities of each technique, we present representative experimental data for the analysis of a sample of this compound containing 2-Iodo-3-methylfuran as an impurity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation of this compound and its positional isomer, 2-Iodo-3-methylfuran, due to their likely differences in boiling points and interactions with the stationary phase.
Table 1: Representative GC-MS Data for Isomeric Purity Analysis
| Compound | Retention Time (min) | Major Mass Fragments (m/z) |
| 2-Iodo-3-methylfuran | 8.54 | 208, 127, 81 |
| This compound | 8.72 | 208, 127, 81 |
Note: Retention times are illustrative and can vary based on the specific GC column and conditions used.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy allows for the quantification of isomers by integrating the signals of protons that are in different chemical environments in each molecule. For this compound and its isomers, the furan ring protons and the methyl protons will have distinct chemical shifts.
Table 2: Representative ¹H NMR Chemical Shift Data (400 MHz, CDCl₃)
| Compound | H-2 (ppm) | H-5 (ppm) | -CH₃ (ppm) |
| This compound | 7.28 (s) | 7.15 (s) | 2.10 (s) |
| 2-Iodo-3-methylfuran | - | 7.20 (d) | 2.25 (s) |
| 3-Iodo-2-methylfuran | - | 7.18 (d) | 2.40 (s) |
Note: Chemical shifts are predicted and may vary slightly based on solvent and concentration. 's' denotes a singlet and 'd' denotes a doublet.
Experimental Protocols
GC-MS Protocol for Isomeric Purity Analysis
This protocol is designed for the separation and quantification of isomeric impurities in a this compound sample.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of high-purity ethyl acetate.
-
Add an internal standard (e.g., dodecane) at a known concentration for accurate quantification.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL (split mode, 50:1).
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-300 m/z.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and all identified isomeric impurities.
-
Calculate the percentage of each isomer relative to the total area of all isomers.
-
¹H NMR Protocol for Isomeric Purity Analysis
This protocol provides a method for the quantification of isomeric purity using ¹H NMR. Absolute quantitative ¹H NMR offers advantages for purity determination as it is orthogonal to chromatographic methods.[3]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a known amount of a certified internal standard (e.g., maleic acid) for absolute quantification.
-
-
¹H NMR Acquisition:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Solvent: CDCl₃.
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16 or more for good signal-to-noise.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons.
-
-
Data Processing and Analysis:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate the area of a well-resolved, characteristic signal for this compound (e.g., the H-2 proton at ~7.28 ppm).
-
Integrate the area of a well-resolved, characteristic signal for the isomeric impurity (e.g., the H-5 proton of 2-Iodo-3-methylfuran at ~7.20 ppm).
-
Calculate the molar ratio of the isomers based on the integral values, accounting for the number of protons giving rise to each signal.
-
Conclusion: Choosing the Right Tool for the Job
Both GC-MS and ¹H NMR are powerful and complementary techniques for assessing the isomeric purity of this compound.
-
GC-MS is the method of choice for high-resolution separation and sensitive detection of a wide range of potential isomers, providing unambiguous identification through mass spectral data. It is particularly advantageous when dealing with complex mixtures or when very low levels of impurities need to be detected.
-
¹H NMR offers a rapid and straightforward method for quantification without the need for extensive method development, especially when the major isomers are known and their signals are well-resolved. It provides a direct measure of the molar ratio of the isomers present and is a valuable orthogonal technique to confirm results obtained by chromatography.
For comprehensive quality control, a combination of both techniques is often the most robust approach. GC-MS can be used to identify and screen for all potential isomeric impurities, while ¹H NMR can provide a rapid and accurate quantification of the major components. The choice of the primary analytical method will ultimately depend on the specific requirements of the analysis, including the expected level of impurities, the complexity of the sample matrix, and the available instrumentation.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 3-Iodo-4-methylfuran
For immediate release, to ensure the safety of all laboratory personnel and maintain environmental compliance, please adhere to the following procedures for the proper disposal of 3-Iodo-4-methylfuran.
This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals. Strict adherence to these protocols is mandatory to mitigate risks and ensure responsible chemical waste management.
I. Immediate Safety and Handling Precautions
Prior to handling this compound, it is crucial to consult the material safety data sheet (MSDS) for this specific chemical. In the absence of a specific MSDS, treat this compound with the same precautions as other toxic and halogenated organic compounds.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear safety goggles or a face shield.
-
Hand Protection: Use nitrile gloves.
-
Body Protection: A lab coat is required.
-
Footwear: Closed-toe shoes must be worn.[1]
All handling of this compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of potentially toxic vapors.[1][2]
II. Waste Segregation and Collection
Proper segregation of chemical waste is the most critical step in ensuring safe and compliant disposal. As a halogenated organic compound, this compound must be collected in a designated "Halogenated Organic Waste" container.[1][3]
Key Segregation Principles:
-
Do Not Mix: Never mix halogenated organic waste with non-halogenated organic waste.[2][3][4] This is crucial as disposal methods and costs for these waste streams differ significantly.[4]
-
Avoid Incompatibles: Do not combine this compound waste with acids, bases, or strong oxidizing agents in the same container to prevent violent reactions.[5][6]
-
No Drain Disposal: Under no circumstances should this compound or its waste be poured down the sink or drain.[2][7]
The following table summarizes the segregation of common laboratory waste streams:
| Waste Type | Appropriate Container | Incompatible with |
| Halogenated Organic | Labeled "Halogenated Waste" | Non-halogenated organics, acids, bases, oxidizers |
| Non-Halogenated Organic | Labeled "Non-Halogenated" | Halogenated organics, acids, bases, oxidizers |
| Aqueous Acidic Waste | Labeled "Acid Waste" | Bases, organic solvents, cyanides, sulfides |
| Aqueous Basic Waste | Labeled "Base Waste" | Acids, organic solvents |
III. Step-by-Step Disposal Protocol
-
Container Selection: Obtain a designated and properly labeled "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EHS) department. The container should be made of a material compatible with the waste and have a secure screw cap.[5]
-
Waste Transfer: In a chemical fume hood, carefully transfer the this compound waste into the designated container. Avoid overfilling the container; a general guideline is to fill it to no more than 80% capacity to allow for vapor expansion.
-
Container Labeling: Affix a hazardous waste tag to the container.[4] Fill out all required information, including the chemical name ("this compound"), concentration, and date.
-
Secure Storage: Keep the waste container securely capped at all times, except when adding waste.[2][8] Store the container in a designated satellite accumulation area (SAA) within the laboratory.[5][7] The SAA should be a secondary containment unit, such as a chemical-resistant tray, to contain any potential leaks.
-
Waste Pickup: Once the container is full or you have no further need to accumulate this type of waste, submit a waste collection request to your institution's EHS or hazardous waste management office.[7][8]
IV. Spill and Emergency Procedures
In the event of a spill, immediately alert personnel in the vicinity and evacuate the area if necessary.
-
Small Spills (within the fume hood): Use an appropriate absorbent material, such as a chemical spill kit, to contain and clean up the spill. Place the used absorbent material in a sealed bag, label it as hazardous waste, and dispose of it in the "Halogenated Organic Waste" container.[4]
-
Large Spills: Evacuate the laboratory immediately and contact your institution's emergency response team and EHS office.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
For further guidance, always consult your institution's specific chemical hygiene plan and contact your Environmental Health & Safety department.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
